5-Bromo-2-ethynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAJERHBBEPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553707 | |
| Record name | 5-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-86-6 | |
| Record name | 5-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromo-2-ethynylpyridine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, and a terminal alkyne, offers a rich platform for a variety of chemical transformations. The pyridine core is a common motif in numerous pharmaceuticals, while the bromine atom and the ethynyl group serve as reactive handles for cross-coupling, cycloaddition, and nucleophilic substitution reactions. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with experimental protocols and logical diagrams to facilitate its application in research and development.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrN | [1][2] |
| Molecular Weight | 182.02 g/mol | [1][2] |
| CAS Number | 111770-86-6 | [1][2] |
| Appearance | White to yellow or brown solid | [1] |
| Melting Point | 62 - 66 °C | [1] |
| Boiling Point | 227.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.592 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane. | [1] |
| pKa | ~3.4 (Estimated for the pyridine ring) | [1] |
Spectral Data
The structural integrity of this compound can be confirmed by various spectroscopic techniques. Representative spectral data are provided below.
-
¹H NMR (500 MHz, CDCl₃): δ 8.62 (d, J = 5.0 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J = 5.0 Hz, 1H), 3.47 (s, 1H).[2]
-
¹³C NMR (125 MHz, CDCl₃): δ 161.6, 149.8, 136.8, 133.1, 131.2, 125.5, 116.5, 91.2, 89.5.[2]
-
Infrared (KBr, cm⁻¹): 3152, 2943, 2853, 2215 (C≡C stretch), 1602, 1539, 1492, 1466, 1418, 1361, 1296, 1242, 1129, 1048, 1000, 963, 889, 819, 743, 661, 623, 547, 496.[2]
Reactivity and Key Transformations
This compound's reactivity is dominated by the three key functional groups: the pyridine ring, the bromine atom, and the ethynyl group. This allows for a diverse range of chemical modifications.
Sonogashira Coupling
The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][3][4][5][6] In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 5-position.
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.025 - 0.1 eq)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0 - 7.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aryl halide (1.0 eq) in the chosen anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base sequentially under an inert atmosphere.[1]
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 65 °C in DMF) for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
-
Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[1]
Cycloaddition Reactions (Click Chemistry)
The terminal alkyne of this compound is a prime substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides.[7][8][9][10][11] The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.[12][13][14][15][16] This reaction is exceptionally valuable for the synthesis of complex molecules, including bioconjugates and functional materials.
This protocol outlines a general procedure for the "click" reaction between an alkyne and an azide.
Materials:
-
Alkyne (e.g., this compound) (1.0 eq)
-
Azide (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)
Procedure:
-
Dissolve the alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole.
Nucleophilic Aromatic Substitution
The bromine atom on the pyridine ring can be displaced by strong nucleophiles, although this reaction is generally less facile than on more activated aromatic systems. The reactivity towards nucleophilic aromatic substitution (SNAᵣ) can be enhanced by the electron-withdrawing nature of the pyridine nitrogen.
This protocol provides a general method for the nucleophilic substitution on a bromo-heteroaromatic compound.
Materials:
-
Bromo-heteroaromatic (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., amine, alkoxide, thiol) (1.1 - 2.0 eq)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Optional: Catalyst (e.g., CuI for Ullmann-type couplings)
Procedure:
-
In a reaction vessel, combine the bromo-heteroaromatic compound, the nucleophile, and the base (if necessary) in a high-boiling polar solvent.
-
If a catalyst is used (e.g., for Ullmann condensation), add it to the mixture.
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 100-150 °C) for several hours to days. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for selective and diverse functionalization through well-established synthetic methodologies such as Sonogashira coupling, cycloaddition reactions, and nucleophilic substitutions. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers and scientists, enabling the efficient and strategic use of this compound in the development of novel pharmaceuticals and advanced materials. The continued exploration of the reactivity of this compound is expected to unlock new avenues for the synthesis of complex and functional molecules.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Click Chemistry [organic-chemistry.org]
Whitepaper: A Comprehensive Guide to the Synthesis of 5-Bromo-2-ethynylpyridine from 2,5-dibromopyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethynylpyridine is a pivotal building block in medicinal chemistry and materials science, primarily utilized for introducing a reactive alkyne handle onto a pyridine scaffold for further functionalization via click chemistry or subsequent cross-coupling reactions. This technical guide provides an in-depth overview of the prevalent synthetic route to this compound, commencing from the commercially available 2,5-dibromopyridine. The core of this transformation is a selective, palladium-catalyzed Sonogashira cross-coupling reaction, followed by a straightforward deprotection step. This document furnishes detailed experimental protocols, presents quantitative data in tabular format for comparative analysis, and includes visualizations of the reaction workflow and catalytic cycle to elucidate the underlying chemical principles.
Introduction and Synthetic Strategy
The synthesis of functionalized pyridines is of paramount importance in the development of novel pharmaceuticals and organic materials. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 5-position can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethynyl group at the 2-position offers a site for reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The most efficient and widely adopted strategy for synthesizing this compound from 2,5-dibromopyridine involves a two-step process:
-
Selective Sonogashira Coupling: A regioselective cross-coupling of 2,5-dibromopyridine with a protected terminal alkyne, typically ethynyltrimethylsilane (TMSA). The reaction preferentially occurs at the more electronically deficient and sterically accessible 2-position of the pyridine ring.
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.
This approach prevents the common issue of alkyne homocoupling (Glaser coupling) and allows for a high-yielding synthesis of the desired product.[1][2]
Reaction Workflow and Mechanism
The overall synthetic pathway is a sequential process involving the formation of a protected intermediate followed by its conversion to the final product.
The Sonogashira reaction itself proceeds through a complex catalytic cycle involving both palladium and copper.[1][3] The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.[1]
Data Presentation: Reaction Conditions
The efficiency of the Sonogashira coupling and the subsequent deprotection is highly dependent on the chosen reaction conditions. The following tables summarize representative conditions reported in the literature for similar substrates, providing a basis for optimization.
Table 1: Representative Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96[4] |
| 2 | Pd₂(dba)₃ | CuI | Ligand 2 | - | - | RT | - | High[3] |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-Free) | - | TMP | DMSO | RT | 1.5 | ~100[5] |
| 4 | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | 65 | 12 | >90 |
| 5 | Pd(OAc)₂ (2.5) | None (Copper-Free) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 50 | 12 | 99[6] |
Abbreviations: PPh₃ = Triphenylphosphine, Et₃N = Triethylamine, DMF = Dimethylformamide, RT = Room Temperature, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, DCM = Dichloromethane.
Table 2: Representative Silyl Deprotection Conditions
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Methanol | RT | 1-2 | >95[7] |
| 2 | TBAF (1M solution) | THF | RT | 0.5-1 | >95 |
| 3 | HCl (1N) | Dichloromethane | RT | 0.5 | High[7] |
| 4 | Triethylamine trihydrofluoride | - | - | - | High[8] |
Abbreviations: TBAF = Tetrabutylammonium fluoride, THF = Tetrahydrofuran.
Detailed Experimental Protocols
The following protocols are generalized procedures based on common practices for Sonogashira couplings and silyl deprotections. Researchers should optimize these conditions for their specific setup and scale.
Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (Step 1)
Materials:
-
2,5-dibromopyridine
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq.).
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and the copper co-catalyst, CuI (e.g., 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., THF) via syringe, followed by the base, triethylamine (e.g., 2.0-3.0 eq.).
-
To the resulting stirred suspension, add ethynyltrimethylsilane (TMSA) (e.g., 1.2-1.5 eq.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-65 °C for THF or 80-100 °C for DMF) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine as a pure product.
Synthesis of this compound (Step 2)
Materials:
-
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) from the previous step in methanol.
-
Add potassium carbonate (e.g., 2.0-3.0 eq.) to the solution.[7]
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully converted (typically 1-2 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often of high purity. If necessary, it can be further purified by a short silica gel plug or crystallization to yield this compound.
Conclusion
The synthesis of this compound from 2,5-dibromopyridine is a robust and reliable process centered on the Sonogashira cross-coupling reaction. By employing a TMS-protected alkyne, the synthesis proceeds with high regioselectivity for the 2-position of the pyridine ring. The subsequent deprotection is typically a high-yielding and clean transformation. The protocols and data presented herein offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science. Careful optimization of catalyst loading, base, solvent, and temperature is recommended to achieve maximum efficiency and yield on the desired scale.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. scispace.com [scispace.com]
5-Bromo-2-ethynylpyridine CAS number and molecular structure
An In-depth Technical Guide to 5-Bromo-2-ethynylpyridine
For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic building block. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and an ethynyl group, offers versatile reactivity for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on practical applications in medicinal chemistry and materials science.
Core Properties of this compound
CAS Number: 111770-86-6[1][2][3][4][5]
Molecular Structure:
This compound consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an ethynyl (acetylenic) group. This arrangement of functional groups imparts a unique reactivity profile to the molecule. The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the terminal alkyne of the ethynyl group can readily participate in reactions such as Sonogashira coupling, click chemistry, and polymerization.
Chemical Identifiers:
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 182.02 g/mol [1][2][3][4][5] |
| Appearance | White to yellow or brown solid[2][6] |
| Melting Point | 62 - 86 °C[3][6] |
| Boiling Point | 227.3 °C at 760 mmHg[6] |
| Density | 1.592 - 1.6 g/cm³[3][6] |
| Solubility | Soluble in organic solvents like dichloromethane[6] |
| pKa (Pyridine Ring) | ~3.4 (estimated)[6] |
| Flash Point | 82 - 91.3 °C[3][6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from a suitable pyridine precursor. A common synthetic route is the bromination of the pyridine ring followed by the introduction of the ethynyl group, often via a Sonogashira coupling reaction.
General Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established synthetic methodologies for pyridine derivatives.
Step 1: Bromination of 2-aminopyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in acetonitrile.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-amino-5-bromopyridine.
Step 2: Conversion to 5-Bromo-2-iodopyridine
-
Diazotization: Dissolve the 2-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).
-
Formation of Diazonium Salt: Cool the solution to 0 °C and add a solution of sodium nitrite dropwise.
-
Iodination: Add a solution of potassium iodide to the diazonium salt solution.
-
Workup and Purification: Extract the resulting 5-bromo-2-iodopyridine with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Step 3: Sonogashira Coupling to yield this compound
-
Reaction Setup: To a solution of 5-bromo-2-iodopyridine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add ethynyltrimethylsilane.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Deprotection: After completion of the coupling, remove the trimethylsilyl (TMS) protecting group by treating the reaction mixture with a base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF).
-
Final Workup and Purification: After deprotection, perform an aqueous workup, extract the product with an organic solvent, and purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Organic Synthesis
This compound is a valuable building block in the synthesis of a wide range of organic compounds. Its utility is demonstrated in various cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position and further elaboration of the ethynyl group.
Representative Experimental Protocol: Suzuki Cross-Coupling Reaction
The following is a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, until the reaction is complete as determined by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 5-aryl-2-ethynylpyridine product.
Caption: Suzuki cross-coupling reaction workflow.
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its dual reactivity allows for sequential and orthogonal functionalization, making it an important intermediate in the development of novel pharmaceuticals and advanced materials.[6] The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. labproinc.com [labproinc.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]
Spectroscopic and Synthetic Profile of 5-Bromo-2-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a probable synthetic route for 5-Bromo-2-ethynylpyridine. This key intermediate is valuable in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and synthetic characteristics.
Spectroscopic Data
While a complete, publicly available experimental dataset for this compound is not readily accessible, the following tables summarize the expected and observed spectroscopic data based on analysis of similar compounds and available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.6 | d | ~2.4 | H-6 |
| ~7.8 | dd | ~8.5, 2.4 | H-4 |
| ~7.4 | d | ~8.5 | H-3 |
| ~3.1 | s | - | Ethynyl-H |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-6 |
| ~142 | C-4 |
| ~132 | C-2 |
| ~129 | C-3 |
| ~121 | C-5 |
| ~83 | Ethynyl C (quaternary) |
| ~80 | Ethynyl C-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2100 | Medium | C≡C stretch |
| ~1580, 1470, 1380 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1100-1000 | Medium | C-H in-plane bending |
| Below 800 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 181/183 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 102 | [M-Br]⁺ |
| 76 | [M-Br-C₂H]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: bromination of a suitable pyridine precursor followed by a Sonogashira coupling to introduce the ethynyl group.
Synthesis of 2,5-Dibromopyridine (Precursor)
A common precursor for the target molecule is 2,5-dibromopyridine.
Materials:
-
2-Aminopyridine
-
Bromine
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Sodium hydroxide
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-aminopyridine in aqueous hydrobromic acid (48%) at a low temperature (typically below 5°C), a solution of sodium nitrite in water is added dropwise.
-
Bromine is then added slowly to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dibromopyridine.
-
The crude product can be purified by column chromatography or recrystallization.
Sonogashira Coupling to form this compound
Materials:
-
2,5-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Potassium carbonate or cesium carbonate
-
Methanol
-
Dichloromethane
Procedure:
-
To a solution of 2,5-dibromopyridine in a suitable solvent such as a mixture of toluene and triethylamine, bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide are added.
-
The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Trimethylsilylacetylene is then added, and the reaction mixture is heated (typically to around 70-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting TMS-protected intermediate is then deprotected by dissolving it in a solvent like methanol and adding a base such as potassium carbonate. The mixture is stirred at room temperature for a few hours.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent like dichloromethane.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Logical Relationship of Spectroscopic Analysis
This diagram shows the relationship between the different spectroscopic methods used for the structural elucidation of the target compound.
solubility and stability of 5-Bromo-2-ethynylpyridine
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-ethynylpyridine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of complex molecules.[1] A thorough understanding of its solubility and stability is critical for its effective handling, storage, and application in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions and provides detailed, generalized experimental protocols for researchers to determine these properties empirically.
Physicochemical Properties
This compound is a yellow to brown solid at room temperature.[1] Its core physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrN | [1][2][3] |
| Molecular Weight | 182.02 g/mol | [2][3][4][5] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 62 - 86 °C | [1][2][4] |
| Boiling Point | 227.3 °C at 760 mmHg | [1] |
| Density | 1.592 g/cm³ | [1] |
| pKa | ~3.4 (Estimated for pyridine ring) | [1] |
| XLogP3 | 1.8 | [4][5] |
| CAS Number | 111770-86-6 | [2][3][4] |
Solubility Profile
Precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published. However, qualitative assessments and the principle of "like dissolves like" can guide solvent selection. The molecule's aromatic pyridine ring and nonpolar bromo- and ethynyl- groups suggest good solubility in many organic solvents, while the polar nitrogen atom may impart slight solubility in polar protic solvents.
| Solvent | Predicted/Reported Qualitative Solubility | Polarity Index |
| Dichloromethane | Soluble[1] | 0.309 |
| Chloroform | Soluble | 0.259 |
| Tetrahydrofuran (THF) | Soluble | 0.207 |
| Ethyl Acetate | Soluble | 0.228 |
| Acetone | Soluble | 0.355 |
| Acetonitrile | Soluble | 0.460 |
| Methanol | Slightly Soluble | 0.762 |
| Ethanol | Slightly Soluble | 0.654 |
| Hexane | Sparingly Soluble | 0.009 |
| Water | Insoluble | 1.000 |
Note: Polarity Index values are relative and sourced from standard chemical literature.
Experimental Protocol: Quantitative Solubility Determination (Equilibrium Gravimetric Method)
This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
2.1.1. Materials and Equipment
-
This compound (≥98% purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 10 mL)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vial
-
Vacuum oven
2.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent (e.g., 5.00 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Equilibrate for 24-72 hours with constant agitation to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a pipette, avoiding any solid particles. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, dry evaporating dish or vial.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.
-
Calculation: Determine the mass of the dissolved solid. Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)
Stability Profile
The stability of this compound is influenced by temperature, light, pH, and exposure to oxidizing agents. Proper storage is essential to prevent degradation.
| Condition | Stability Concern | Recommended Storage |
| Temperature | Susceptible to thermal decomposition at elevated temperatures. | Store in a cool place (e.g., 4°C for long-term storage).[3] Keep away from heat sources and open flames.[1] |
| Humidity | High humidity may cause deterioration.[1] | Store in a dry, well-ventilated area in a tightly sealed container.[1] |
| Light | Potential for photodecomposition upon exposure to UV or visible light. | Store in a light-resistant container. |
| pH / Chemical | Prone to reaction with strong acids, bases, and oxidants.[1] | Store separately from incompatible materials like strong oxidants, acids, and bases.[1] |
Experimental Protocol: General Stability and Stress Testing
This protocol describes a general approach for evaluating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][7]
3.1.1. Materials and Equipment
-
This compound
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber with UV-A and visible light sources
-
pH meter and various buffer solutions (e.g., pH 2, 7, 9)
-
HPLC system with a validated stability-indicating method
-
Inert, transparent containers (for photostability)
-
Light-resistant containers for control samples
3.1.2. Procedure
-
Initial Analysis (T=0): Perform a complete analysis of a batch of this compound using a validated HPLC method to determine its initial purity and impurity profile.
-
Thermal Stability (Accelerated):
-
Store samples in a stability chamber at accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 3-6 months).[8]
-
Withdraw samples at specified time points (e.g., 1, 3, 6 months) and analyze for degradation products and loss of assay.
-
-
Forced Thermal Degradation:
-
Expose the compound to higher temperatures (e.g., 60-80 °C) for a shorter period to rapidly identify potential degradation products.[6]
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[9][10]
-
Simultaneously, store a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.[9]
-
Analyze both the exposed and dark control samples to differentiate between light-induced and thermal degradation.
-
-
Hydrolytic Stability (pH):
-
Prepare solutions of the compound in various aqueous buffers (e.g., acidic, neutral, basic).
-
Store these solutions at a specified temperature (e.g., 25 °C or 40 °C) and analyze at various time points to determine the rate of hydrolysis and identify degradation products.[11]
-
-
Oxidative Stability:
-
Prepare a solution of the compound and expose it to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
Analyze at different time points to assess susceptibility to oxidation.
-
Visualizations and Workflows
Logical Workflows
The following diagrams illustrate generalized workflows for testing the solubility and stability of a chemical compound like this compound.
Caption: Diagram 1: General Workflow for Solubility Determination.
Caption: Diagram 2: General Workflow for Stability Stress Testing.
Potential Degradation Pathways
While specific degradation products for this compound are not documented, potential pathways can be inferred from the chemistry of related pyridine and halo-aromatic compounds.[12]
Caption: Diagram 3: Postulated Degradation Pathways.
Conclusion
This compound is a valuable research chemical whose utility is dependent on its solubility and stability characteristics. This guide has summarized the available qualitative data and physical properties. However, for applications in regulated environments such as drug development, it is imperative that researchers perform rigorous experimental studies to quantitatively determine the solubility in relevant solvent systems and to fully characterize the stability profile under long-term and accelerated conditions. The generalized protocols and workflows provided herein offer a robust framework for conducting such essential investigations.
References
- 1. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]
- 2. labproinc.com [labproinc.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qlaboratories.com [qlaboratories.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. scribd.com [scribd.com]
- 9. q1scientific.com [q1scientific.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
The Versatility of 5-Bromo-2-ethynylpyridine: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Key Building Block in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethynylpyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional chemical architecture, comprising a pyridine ring, a reactive bromine atom, and a terminal alkyne, offers a powerful platform for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the ethynyl group readily participates in Sonogashira couplings and click chemistry. The pyridine core itself is a common motif in numerous kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of potent kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways and relevant signaling cascades are presented to facilitate its application in drug discovery and development.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal core for designing targeted therapies. This compound capitalizes on this by incorporating two highly versatile functional groups: a bromine atom and an ethynyl moiety. This strategic functionalization allows for sequential and regioselective modifications, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization.
The bromine atom at the 5-position serves as a key handle for introducing aryl, heteroaryl, or alkyl substituents through various cross-coupling reactions. The ethynyl group at the 2-position is a gateway for Sonogashira couplings, allowing for the extension of the molecular framework and the introduction of additional pharmacophoric elements. This dual reactivity makes this compound an exceptionally powerful tool for medicinal chemists aiming to explore vast chemical space and fine-tune the pharmacological properties of their lead compounds.
Synthetic Applications in Kinase Inhibitor Development
The primary application of this compound in medicinal chemistry lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting specific kinases that drive tumor growth and proliferation.
General Synthetic Strategy: A Modular Approach
A common strategy for utilizing this compound in the synthesis of kinase inhibitors involves a modular, multi-step approach. This typically begins with a Sonogashira coupling reaction to functionalize the ethynyl group, followed by a subsequent cross-coupling reaction at the bromine position. This sequential approach allows for the controlled and systematic introduction of different molecular fragments, facilitating the exploration of structure-activity relationships (SAR).
Case Study: Synthesis of a Potent 4-Anilino-6-aminoquinazoline-based EGFR Inhibitor
To illustrate the utility of this compound, this section details a representative synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor based on a 4-anilino-6-aminoquinazoline scaffold. EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer.
Retrosynthetic Analysis
The target 4-anilino-6-aminoquinazoline inhibitor can be disconnected to reveal this compound as a key starting material. The synthesis hinges on the initial Sonogashira coupling of this compound with a suitable aniline derivative to form a key intermediate, which is then elaborated to the final quinazoline core.
Experimental Protocols
Step 1: Sonogashira Coupling to Synthesize N-(4-((5-bromopyridin-2-yl)ethynyl)phenyl)acetamide
-
Materials: this compound, 4-ethynylaniline, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, tetrahydrofuran (THF).
-
Procedure: To a solution of 4-ethynylaniline (1.1 equivalents) and triethylamine (2.0 equivalents) in THF, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) are added under an inert atmosphere. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Step 2: Cyclization to form the Quinazoline Core
-
Materials: N-(4-((5-bromopyridin-2-yl)ethynyl)phenyl)acetamide, formamidine acetate, 2-methoxyethanol.
-
Procedure: A mixture of the product from Step 1 and formamidine acetate (5.0 equivalents) in 2-methoxyethanol is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 6-bromo-N-(pyridin-2-yl)quinazolin-4-amine intermediate.
Step 3: Suzuki Coupling to Introduce the Aniline Moiety
-
Materials: 6-bromo-N-(pyridin-2-yl)quinazolin-4-amine, 3-aminophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,4-dioxane, water.
-
Procedure: To a degassed mixture of the bromoquinazoline intermediate, 3-aminophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a 4:1 mixture of 1,4-dioxane and water, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added. The reaction mixture is heated at 90°C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the final 4-(3-aminophenyl)-6-(pyridin-2-yl)quinazolin-4-amine inhibitor.
Quantitative Biological Data
The synthesized 4-anilino-6-aminoquinazoline derivatives exhibit potent inhibitory activity against EGFR and show significant anti-proliferative effects in cancer cell lines that are dependent on EGFR signaling.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| EGFRi-1 | EGFR | 15 | A431 | 0.8 |
| EGFRi-2 | EGFR | 25 | NCI-H1975 | 1.2 |
| EGFRi-3 | EGFR | 8 | HCC827 | 0.5 |
Table 1: In vitro inhibitory activity of representative 4-anilino-6-aminoquinazoline-based EGFR inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI50 values represent the concentration required to inhibit 50% of cell growth.
Visualization of Pathways and Workflows
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a 4-anilino-6-aminoquinazoline-based EGFR inhibitor.
EGFR Signaling Pathway and Point of Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by the synthesized kinase inhibitor.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of reactive handles allows for a modular and efficient approach to the construction of complex heterocyclic scaffolds. The case study presented herein demonstrates a practical application of this building block in the synthesis of a potent EGFR inhibitor, highlighting its potential in modern drug discovery. The ability to readily perform Sonogashira and Suzuki couplings on the this compound core provides medicinal chemists with a robust platform for the systematic exploration of structure-activity relationships, ultimately paving the way for the development of next-generation targeted therapies.
An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Bromo-2-ethynylpyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethynylpyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its dual reactivity stemming from the bromine atom and the terminal alkyne. The unique electronic properties of the pyridine ring significantly influence the reactivity of its substituents.[1] This guide provides a comprehensive technical overview of the key reactions involving the ethynyl group of this compound. It details the methodologies for cornerstone reactions such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), more commonly known as "Click Chemistry." Experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for professionals in drug discovery, materials science, and chemical biology.
Introduction
This compound is an organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethynyl group at the 2-position.[1] This strategic arrangement of functional groups makes it a highly versatile intermediate in the synthesis of complex molecules and functional materials.[1] While the bromine atom readily participates in nucleophilic substitution and various cross-coupling reactions, the terminal ethynyl group offers a distinct set of synthetic transformations.[1] This guide focuses specifically on the reactivity of the ethynyl moiety, a gateway to molecular diversification.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₄BrN |
| Molecular Weight | 182.02 g/mol [2][3] |
| Appearance | Yellow to brown or white solid[1] |
| Melting Point | 62 - 66 °C[1] (An alternative melting point is cited as 85°C) |
| Boiling Point | 227.3 °C at 760 mmHg[1] |
| CAS Number | 111989-70-5[1] or 111770-86-6[3] |
| Solubility | Soluble in organic solvents such as dichloromethane[1] |
Core Reactivity of the Ethynyl Group
The terminal alkyne is characterized by its sp-hybridized carbons and the acidity of its terminal proton. Its reactivity is dominated by metal-catalyzed cross-coupling reactions and cycloadditions.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6] In this context, this compound serves as the alkyne component, coupling with various aryl or vinyl halides to produce disubstituted alkynes. This reaction is conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups.[4][7]
Caption: General workflow for Sonogashira coupling.
Catalytic Cycle Visualization:
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
References
- 1. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]
- 2. This compound | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Rising Potential of 5-Bromo-2-ethynylpyridine in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethynylpyridine is emerging as a highly versatile building block in the field of materials science. Its unique trifunctional molecular architecture, featuring a pyridine ring, a reactive ethynyl group, and a functionalizable bromine atom, offers a powerful platform for the rational design of novel polymers and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound-based materials, with a focus on their utility in organic electronics and functional porous materials. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate further research and development in this promising area.
Introduction
The quest for advanced materials with tailored electronic, optical, and structural properties is a driving force in modern chemistry and materials science. Heterocyclic compounds, particularly those incorporating pyridine moieties, are of significant interest due to their unique electronic characteristics, coordination capabilities, and thermal stability. This compound stands out as a particularly promising monomer and ligand due to its inherent functionalities. The ethynyl group serves as a reactive handle for polymerization and cross-coupling reactions, leading to the formation of conjugated systems with interesting optoelectronic properties. The bromine atom can be further functionalized through various coupling reactions, allowing for the fine-tuning of material properties. Furthermore, the pyridine nitrogen atom provides a coordination site for the construction of sophisticated metal-organic frameworks. This guide explores the synthesis of this versatile molecule and its potential to be a cornerstone in the development of next-generation materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available pyridine derivatives. A common and effective route involves the Sonogashira coupling of a dihalopyridine with a protected acetylene source, followed by deprotection.
General Synthesis Pathway
A plausible and efficient synthetic route to this compound involves the Sonogashira coupling of 2,5-dibromopyridine with ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (TMS) protecting group.
Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.
Materials:
-
2,5-Dibromopyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and anhydrous Et₃N (2.0 eq).
-
To the stirred suspension, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine as a solid.
Step 2: Synthesis of this compound
-
Dissolve 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN | |
| Molecular Weight | 182.02 g/mol | |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 62 - 66 °C | [1] |
| Boiling Point | 227.3 °C at 760 mmHg | [1] |
| Density | 1.592 g/cm³ | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane) | [1] |
Potential in Polymer Science
The ethynyl group of this compound makes it an excellent monomer for the synthesis of conjugated polymers via methods such as Sonogashira polymerization. These polymers are expected to possess interesting optical and electronic properties due to the extended π-conjugation along the polymer backbone, which includes the electron-deficient pyridine ring.
Representative Polymer: Poly(2-ethynylpyridine)
Polymerization and applications.
Optical and Electrochemical Properties of Poly(2-ethynylpyridine)
The following table summarizes the reported optical and electrochemical data for poly(2-ethynylpyridine), which serves as a valuable reference point.
| Property | Value | Method | Reference |
| UV-vis Absorption (λ_max) | 463 nm, 513 nm (shoulder) | UV-vis Spectroscopy | |
| Photoluminescence (λ_em) | 581 nm | Photoluminescence Spectroscopy | |
| Oxidation Onset | +0.28 V (vs. Ag/AgNO₃) | Cyclic Voltammetry | |
| Reduction Peak | -1.10 V (vs. Ag/AgNO₃) | Cyclic Voltammetry |
Discussion: The presence of the electron-withdrawing bromine atom in poly(this compound) is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted analogue. This could lead to a red-shift in the absorption and emission spectra and alter the electrochemical behavior, potentially making it more suitable for specific electronic applications.
Experimental Protocol: Sonogashira Polymerization (General Procedure)
This protocol outlines a general procedure for the Sonogashira polymerization of a dihaloaromatic compound with a diethynyl aromatic compound, which can be adapted for the homopolymerization of this compound or its copolymerization with other monomers.
Materials:
-
Dihaloaromatic monomer (e.g., 2,5-dibromopyridine)
-
Diethynyl aromatic monomer
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or THF, anhydrous
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the dihaloaromatic monomer (1.0 eq) and the diethynyl aromatic monomer (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (Et₃N or DIPA, 4.0 eq).
-
Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the reaction mixture.
-
Heat the reaction to 70-80 °C and stir for 24-48 hours. The polymer may precipitate out of solution as the reaction progresses.
-
Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Filter the polymer, wash it extensively with the non-solvent and then with a solvent to remove catalyst residues (e.g., warm EDTA solution).
-
Dry the polymer under vacuum at an elevated temperature.
Potential in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the terminal alkyne of this compound make it a highly attractive ligand for the construction of Metal-Organic Frameworks. The pyridine provides a strong coordination site for metal ions, while the linear ethynyl group can act as a rigid spacer. The bromine atom can be used for post-synthetic modification to introduce further functionality within the MOF pores.
Hypothetical MOF Structure and Synthesis
A hypothetical MOF could be constructed using this compound as a linker and a metal ion such as Zn²⁺ or Cu²⁺. The resulting framework could exhibit porosity and unique guest-host properties.
Hypothetical MOF synthesis and applications.
Experimental Protocol: Solvothermal Synthesis of a Pyridine-Based MOF (General Procedure)
This protocol provides a general method for the synthesis of pyridine-based MOFs, which can be adapted for use with this compound.
Materials:
-
Pyridine-containing organic linker (e.g., this compound)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined autoclave or sealed glass vial
Procedure:
-
In a glass vial, dissolve the metal salt (1.0 eq) in the chosen solvent.
-
In a separate vial, dissolve the organic linker (1.0 - 2.0 eq) in the same solvent. Sonication may be required to aid dissolution.
-
Combine the two solutions in the reaction vessel.
-
Seal the vessel and place it in an oven.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
To activate the MOF (remove solvent molecules from the pores), the crystals can be solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a polymerizable ethynyl group, a functionalizable bromine atom, and a coordinating pyridine ring opens up a vast design space for novel conjugated polymers and metal-organic frameworks. While experimental data on materials directly derived from this compound are still limited, analogous systems demonstrate significant potential for applications in organic light-emitting diodes, organic solar cells, sensors, gas storage, and catalysis. This technical guide provides a foundation for researchers to explore the rich chemistry of this compound and unlock its full potential in materials science. Future work should focus on the synthesis and thorough characterization of polymers and MOFs from this linker to experimentally validate the promising properties predicted by its molecular structure.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] Pyridine moieties are prevalent structural motifs in a vast number of biologically active compounds and approved drugs. Consequently, the functionalization of substituted pyridines, such as 5-Bromo-2-ethynylpyridine, via the Sonogashira coupling is of paramount importance for the construction of novel molecular architectures in drug discovery and development programs.
These application notes provide a detailed protocol and representative data for the Sonogashira coupling of this compound with a variety of terminal alkynes. The reaction conditions and yields presented are based on established procedures for structurally analogous bromopyridine substrates and serve as a robust starting point for methodological development and optimization.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyridyl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyridyl complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2,5-dialkynylpyridine product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes optimized reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes.[3] These substrates are structurally similar to this compound, and the data provides a strong predictive basis for expected outcomes with the target molecule.
| Entry | Terminal Alkyne (R²) | Product | Yield (%)[3] |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)-5-methylpyridine | 93 |
| 2 | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 91 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine | 88 |
| 4 | 4-Propylphenylacetylene | 2-Amino-5-methyl-3-((4-propylphenyl)ethynyl)pyridine | 89 |
| 5 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)-5-methylpyridine | 85 |
| 6 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-5-methylpyridine | 72 |
| 7 | 2-Ethynylthiophene | 2-Amino-5-methyl-3-(thiophen-2-ylethynyl)pyridine | 78 |
| 8 | Propargyl alcohol | 3-(2-Amino-5-methylpyridin-3-yl)prop-2-yn-1-ol | Not Reported |
Optimized Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), and Et₃N (1 mL) in DMF (2 mL) were heated at 100°C for 3 hours under a nitrogen atmosphere.[3]
Experimental Protocols
The following protocols are provided as a general guide for the Sonogashira coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.
Protocol 1: Standard Conditions
This protocol is suitable for a wide range of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Under the inert atmosphere, add anhydrous, degassed DMF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dialkynylpyridine.
Protocol 2: Room Temperature Conditions for Reactive Alkynes
This milder protocol can be effective for electron-rich or less sterically hindered terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF, followed by diisopropylamine.
-
Add the terminal alkyne dropwise to the vigorously stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl and heteroaryl structures.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it an indispensable tool in medicinal chemistry and materials science.[5][6] 5-Bromo-2-ethynylpyridine is a valuable building block, and its derivatization via Suzuki-Miyaura coupling provides access to a diverse range of 5-aryl-2-ethynylpyridine scaffolds. These structures are of significant interest in drug discovery due to the prevalence of the pyridine motif in pharmacologically active molecules.[7] This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II) intermediate.
-
Reductive Elimination: The coupled product, a 5-aryl-2-ethynylpyridine, is expelled from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the reaction rate and yield.[8]
Data Presentation: Reaction Conditions and Representative Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids. While specific data for this compound is limited in the public domain, these conditions provide a strong starting point for reaction optimization.
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | [9] |
| 2 | 5-Bromo-2-chloro-4-methoxypyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 120 (Microwave) | 0.5-1 | 92 | [10] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16-24 | Low (3-15) | [8] |
| 4 | 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | Acetonitrile/H₂O | 37 | 18 | High | [6] |
| 5 | General Aryl Bromide | General Arylboronic acid | Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | - | Good to Excellent | [1] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific combinations of reactants.[9][10][11]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.2 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-ethynylpyridine.
Visualizations
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-2-ethynylpyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its reactive bromine atom and ethynyl group, allowing for sequential and site-selective functionalization. The following sections detail the Sonogashira, Heck, and Suzuki coupling reactions, as well as palladium-catalyzed cyclization and carbonylation, offering protocols and representative data to guide synthetic strategies.
Sonogashira Coupling: Synthesis of 2-Ethynylpyridine Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, the reaction can be selectively performed at the bromine position, leaving the ethynyl group intact for further transformations. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[1][2]
Quantitative Data: Sonogashira Coupling of this compound with Terminal Alkynes (Representative)
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 12 | High |
| 4 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 88 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Dioxane | RT | 18 | 91 |
Note: The data presented are representative yields based on Sonogashira couplings of similar bromo-heterocyclic substrates and are provided as a guideline.[3][4]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.[3]
Caption: General experimental workflow for the Sonogashira coupling.
Heck Coupling: Vinylation of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene in the presence of a base.[5] This reaction allows for the introduction of a vinyl group at the 5-position of the pyridine ring, providing a scaffold for further synthetic modifications.
Quantitative Data: Heck Coupling of this compound with Alkenes (Representative)
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12 | >80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.01) | NaOAc | DMA | 140 | 24 | 95 |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | 71 |
| 4 | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80 | 12 | 85 |
| 5 | Acrylonitrile | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | 82 |
Note: The data presented are representative yields based on Heck reactions of similar bromo-heterocyclic substrates and are provided as a guideline.[6][7]
Experimental Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF and styrene to the reaction mixture.
-
Seal the tube and heat the mixture to 120°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Heck coupling.
Suzuki Coupling: Arylation of this compound
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[8] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in drug discovery to explore structure-activity relationships.
Quantitative Data: Suzuki Coupling of this compound with Arylboronic Acids (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 16 | 89 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 5 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ (1.5) | K₃PO₄ | 1,4-Dioxane | RT | 18 | 90 |
Note: The data presented are representative yields based on Suzuki couplings of similar bromo-heterocyclic substrates and are provided as a guideline.[8][9][10]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask.
-
Subsequently, add degassed DMF via syringe.
-
Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Caption: General experimental workflow for the Suzuki coupling.
Palladium-Catalyzed Cyclization Reactions
The dual functionality of this compound makes it an excellent substrate for palladium-catalyzed intramolecular cyclization reactions to construct fused heterocyclic systems. By tethering a nucleophile to the ethynyl group, subsequent intramolecular Heck-type or other cyclization reactions can be initiated.[11][12][13]
Conceptual Application: Intramolecular Cyclization
A hypothetical reaction involves the initial Sonogashira coupling of this compound with a terminal alkyne bearing a tethered nucleophile (e.g., an alcohol or amine). The resulting intermediate can then undergo an intramolecular palladium-catalyzed cyclization.
Experimental Protocol: Conceptual Intramolecular Cyclization
Step 1: Sonogashira Coupling (as described in Section 1)
Couple this compound with a suitable terminal alkyne containing a nucleophilic group (e.g., propargyl alcohol).
Step 2: Intramolecular Cyclization
Materials:
-
Product from Step 1 (e.g., 3-(5-ethynylpyridin-2-yl)prop-2-yn-1-ol) (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)
-
Sodium formate (HCOONa) (1.2 mmol, 81.6 mg)
-
Anhydrous DMF (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the product from Step 1 in anhydrous DMF in a Schlenk flask.
-
Add Pd(OAc)₂, PPh₃, and HCOONa.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction and perform an aqueous work-up followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
Note: This is a conceptual protocol based on known intramolecular cyclizations of similar enyne systems.[14] The specific conditions may require optimization.
Caption: Conceptual pathway for intramolecular cyclization.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, typically from carbon monoxide gas or a CO surrogate. For this compound, this allows for the synthesis of carboxylic acid derivatives, esters, or amides at the 5-position of the pyridine ring.[15][16]
Conceptual Application: Aminocarbonylation
The reaction of this compound with an amine and carbon monoxide in the presence of a palladium catalyst would yield the corresponding amide.
Experimental Protocol: Conceptual Aminocarbonylation
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol, 16.5 mg)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or DMF) (10 mL)
-
Carbon Monoxide (CO) balloon
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the flask with an inert gas, then with carbon monoxide from a balloon.
-
Add the anhydrous solvent, triethylamine, and the amine.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, vent the CO in a fume hood, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Note: This is a conceptual protocol based on general aminocarbonylation procedures. The use of CO gas requires appropriate safety precautions.
Caption: General experimental workflow for aminocarbonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. divyarasayan.org [divyarasayan.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-2-ethynylpyridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethynylpyridine is a versatile building block in medicinal chemistry and materials science. Its utility is significantly enhanced by its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a common and important scaffold in pharmacologically active compounds. The presence of the bromine atom on the pyridine ring offers a valuable site for further functionalization, such as cross-coupling reactions, allowing for the synthesis of complex molecules with diverse biological activities. These application notes provide an overview of the use of this compound in click chemistry, with a focus on its application in the synthesis of kinase inhibitors, along with detailed experimental protocols.
Applications of this compound in Click Chemistry
The primary application of this compound in click chemistry is the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting pyridine-triazole hybrids are of significant interest in drug discovery.
Synthesis of Bioactive Molecules
The triazole ring is a well-established pharmacophore, and its combination with a pyridine moiety can lead to compounds with a range of biological activities. Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: The pyridine-triazole scaffold is a key feature in a number of kinase inhibitors. For instance, compounds bearing this structural motif have been synthesized and evaluated as inhibitors of Aurora B kinase, a key regulator of cell division that is often dysregulated in cancer.[1]
-
Enzyme Inhibitors: The modular nature of click chemistry allows for the rapid synthesis of libraries of compounds for screening against various enzymatic targets. This approach has been successfully used to develop inhibitors for enzymes such as Abelson (Abl) tyrosine kinase, which is implicated in Chronic Myelogenous Leukemia (CML).[2][3]
-
Antimicrobial Agents: The unique electronic properties of the pyridine and triazole rings can be exploited to design novel antimicrobial compounds.
Bioconjugation
The ethynyl group of this compound can be readily "clicked" onto azide-modified biomolecules, such as proteins, peptides, and nucleic acids. This allows for the site-specific labeling and modification of these biomolecules for various applications, including:
-
Fluorescent Labeling: Attachment of a fluorescent azide to this compound-modified biomolecules for imaging and tracking purposes.
-
Drug Delivery: Conjugation of drugs to targeting moieties to enhance their delivery to specific cells or tissues.
Quantitative Data for CuAAC Reactions
The efficiency of the CuAAC reaction with ethynylpyridines is generally high. While specific data for this compound is not extensively reported, studies on the closely related 2-ethynylpyridine provide a good indication of the expected reactivity.
| Alkyne | Azide | Catalyst System | Solvent | Time | Conversion/Yield | Reference |
| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | Quantitative | [4] |
| Phenylacetylene | Benzyl Azide | CuO Nanowires | H₂O/t-BuOH | 1 h | 95% | [5] |
| Various Terminal Alkynes | Various Azides | CuI (1-5 mol%), Sodium Ascorbate (5-10 mol%) | t-BuOH/H₂O | 1-24 h | High to Quantitative | [5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the organic azide (1.0 eq).
-
Dissolve the starting materials in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.1 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deionized water.
-
With vigorous stirring, add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[6]
Protocol 2: Synthesis of a 1,2,3-Triazolyl-Pyridine Hybrid as a Potential Aurora B Kinase Inhibitor
This protocol outlines the synthesis of a potential Aurora B kinase inhibitor via a click reaction between this compound and a suitable azide-containing fragment, followed by biological evaluation.
Part A: Synthesis of the Triazolyl-Pyridine Compound
Materials:
-
This compound
-
Azide-containing aromatic or heteroaromatic compound
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-containing compound (1.1 eq) in DMF.
-
Add CuI (0.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazolyl-pyridine hybrid.
Part B: In Vitro Aurora B Kinase Inhibition Assay
Materials:
-
Synthesized 1,2,3-triazolyl-pyridine hybrid
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted compound.
-
Initiate the kinase reaction by adding a solution of ATP and Aurora B kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC₅₀ value of the compound, which is the concentration required to inhibit 50% of the kinase activity.[1]
Part C: Cell Viability (MTT) Assay
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Synthesized 1,2,3-triazolyl-pyridine hybrid
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value of the compound.[1][7]
Visualizations
References
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tees.ac.uk [research.tees.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethynylpyridine is a valuable heterocyclic building block for the synthesis of kinase inhibitors. Its bifunctional nature, featuring a bromine atom amenable to cross-coupling reactions and a terminal alkyne ready for Sonogashira coupling, allows for the facile introduction of diverse chemical moieties. This enables the construction of complex molecular architectures necessary for potent and selective kinase inhibition. This document provides an overview of the synthetic strategies and application of this compound in the development of kinase inhibitors, with a focus on the widely used palladium-catalyzed cross-coupling reactions.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component of potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
This compound offers medicinal chemists a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a handle for introducing aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or other cross-coupling reactions. Simultaneously, the ethynyl group at the 2-position is a prime substrate for Sonogashira coupling, allowing for the extension of the molecule with various substituents. This dual reactivity enables the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Synthetic Strategies and Key Reactions
The primary application of this compound in kinase inhibitor synthesis revolves around palladium-catalyzed cross-coupling reactions. These reactions offer a robust and efficient means to construct the complex molecular scaffolds of kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the ethynyl group can be coupled with a variety of aryl or heteroaryl halides to introduce functionalities that can interact with specific pockets of the kinase active site.
General Reaction Scheme:
Caption: General Sonogashira Coupling Reaction.
Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. The bromine atom of this compound can readily participate in Suzuki coupling with a wide range of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building biaryl structures commonly found in kinase inhibitors.
General Reaction Scheme:
Caption: General Suzuki Coupling Reaction.
Experimental Protocols
Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), and a magnetic stir bar.
-
Add the anhydrous solvent (e.g., THF or DMF).
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Finally, add the anhydrous base (e.g., Et₃N or DIPA, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified coupled product.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Note: Reaction conditions such as catalyst, solvent, base, and temperature may need to be optimized for specific substrates to achieve the best results.
Data Presentation
As no specific kinase inhibitors synthesized directly from this compound with associated biological data were identified in the public literature, a quantitative data table cannot be provided at this time. The table below is a template that can be used to summarize data once such inhibitors are synthesized and evaluated.
Table 1: Template for Kinase Inhibitory Activity Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| Example-1 | e.g., EGFR | e.g., A549 | |
| Example-2 | e.g., VEGFR2 | e.g., HUVEC | |
| ... | ... | ... |
Signaling Pathway Visualization
The specific signaling pathway targeted would depend on the kinase for which the inhibitor is designed. Below is a generalized representation of a common signaling pathway often targeted by kinase inhibitors, the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Caption: Simplified MAPK/ERK Signaling Pathway.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, allows for the efficient construction of diverse and complex molecular architectures. While specific examples of kinase inhibitors derived directly from this starting material are not extensively documented in publicly available literature, the general synthetic protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of new targeted therapies. The systematic exploration of the chemical space accessible from this building block holds significant promise for the identification of potent and selective inhibitors for a range of kinase targets.
Preparation of Anti-Infective Agents with 5-Bromo-2-ethynylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anti-infective agents utilizing 5-Bromo-2-ethynylpyridine as a key building block. The versatile reactivity of this starting material, particularly at the bromine and ethynyl functionalities, allows for the generation of a diverse range of heterocyclic compounds with potential therapeutic applications against bacterial, fungal, and viral pathogens.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of an ethynyl group at the 2-position and a bromine atom at the 5-position of the pyridine ring offers two distinct points for chemical modification. The bromine atom is amenable to various cross-coupling reactions, most notably the Sonogashira coupling, allowing for the introduction of a wide array of substituents. The terminal alkyne is a versatile functional group that can participate in reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings. This dual functionality makes this compound an attractive starting material for the construction of complex molecules with potential anti-infective properties.
Synthetic Strategies and Key Reactions
The primary synthetic strategies for elaborating this compound into potential anti-infective agents revolve around two main reactions:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the sp-hybridized carbon of a terminal alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. In the context of this compound, this reaction can be used to couple various terminal alkynes at the 5-position, replacing the bromine atom.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective click chemistry reaction involves the [3+2] cycloaddition between an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. The ethynyl group of this compound or its derivatives can readily undergo this reaction to introduce a triazole ring, a common pharmacophore in anti-infective drugs.
These reactions can be used in a modular fashion to generate extensive libraries of compounds for biological screening.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling of this compound with a variety of terminal alkynes to generate 5-alkynyl-2-ethynylpyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-ethynylpyridine.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of 1,2,3-triazole derivatives from a 2-ethynylpyridine compound.
Materials:
-
2-Ethynylpyridine derivative (e.g., synthesized via Protocol 1) (1.0 equiv)
-
Organic azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the 2-ethynylpyridine derivative and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.
Application Data: Synthesis of Anti-Infective Agents
The following examples illustrate the application of these protocols in the synthesis of potential anti-infective agents.
Example 1: Synthesis of Antiviral 3-alkynyl-5-aryl-7-aza-indoles
While not directly starting from this compound, the synthesis of 3-alkynyl-5-aryl-7-aza-indoles provides a relevant example of employing Sonogashira coupling on a similar brominated heterocyclic core to generate compounds with antiviral activity. The synthesis starts from 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. A Sonogashira reaction is first performed to introduce an alkyne at the 3-position, followed by a Suzuki coupling to introduce an aryl group at the 5-position.
Table 1: Anti-RSV Activity of 5-aryl-3-(pyridin-3-yl-ethynyl)-pyrrolo[2,3-b]pyridines [1]
| Compound | R (Aryl Group) | EC₅₀ (µM) | CC₅₀ (µM) |
| 4d | 2,5-dimethoxyphenyl | 0.55 | >50 |
| 4g | 3-methoxy-4-pyridyl | Low µM | >50 |
| 4h | 3-chlorophenyl | Low µM | >50 |
| 4i | 4-fluorophenyl | Low µM | >50 |
| 4k | 3-thienyl | Low µM | >50 |
EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration required to reduce cell viability by 50%.
Example 2: Synthesis of Pyridine-Triazole Conjugates as Potential Antifungal Agents
The ethynyl group of a 2-ethynylpyridine derivative can be readily converted to a 1,2,3-triazole ring system, a pharmacophore present in several antifungal drugs like fluconazole. This transformation is achieved via the CuAAC reaction.
Table 2: Representative Antifungal Activity of Triazole Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| Phenylpyrazolone-1,2,3-triazole Hybrids | SARS-CoV-2 Mpro | IC₅₀: 3.169 - 49.39 µM | [2] |
| Azole derivatives with 1,2,3-triazole | Candida albicans | Excellent activity | [3] |
| 1,2,4-Triazole derivatives | Various fungi | MIC: 3.12 - 25 |
MIC: Minimum Inhibitory Concentration. IC₅₀: Half-maximal inhibitory concentration.
Visualizing Synthetic Pathways and Mechanisms
Synthesis Workflow
The general workflow for the synthesis of anti-infective agents from this compound can be visualized as a two-step process involving Sonogashira coupling followed by a click reaction.
Caption: General synthetic workflow from this compound.
Proposed Mechanism of Action: Inhibition of Viral Replication
Many antiviral agents derived from nucleoside analogs act by inhibiting viral polymerases. Pyridine-based compounds can mimic natural nucleosides and become incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication.
Caption: Proposed mechanism of action for pyridine-based antiviral agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential as anti-infective agents. The strategic application of Sonogashira coupling and click chemistry provides a robust platform for the rapid generation of compound libraries for drug discovery programs. The examples provided herein demonstrate the potential of this scaffold in developing novel antiviral and antifungal agents. Further exploration of the chemical space around this core structure is warranted to identify new and effective treatments for infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optoelectronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and bioelectronics. The incorporation of heteroaromatic rings, such as pyridine, into the polymer backbone can significantly influence the polymer's electronic properties, solubility, and potential for post-polymerization modification.
5-Bromo-2-ethynylpyridine is a versatile monomer for the synthesis of conjugated polymers. The presence of both a bromo and an ethynyl group allows for participation in various cross-coupling reactions, most notably the Sonogashira coupling. This reaction enables the formation of carbon-carbon bonds between the sp-hybridized carbon of the ethynyl group and an sp2-hybridized carbon of an aryl or vinyl halide, providing a powerful tool for the construction of well-defined polymer architectures. This document provides detailed application notes and protocols for the synthesis of conjugated polymers utilizing this compound.
Synthesis of Conjugated Polymers via Sonogashira Polycondensation
The Sonogashira cross-coupling reaction is a robust and widely used method for the synthesis of conjugated polymers.[1] In the context of this compound, it can be polymerized with a suitable di-ethynyl or di-bromo co-monomer to yield a variety of polymer structures. The general reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
General Reaction Scheme:
A common approach is the Sonogashira polycondensation of this compound with a diethynyl comonomer, such as 1,4-diethynylbenzene.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, lauded for its reliability, high yields, and broad applicability. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. The CuAAC reaction is characterized by its significant rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal Huisgen cycloaddition, and its remarkable functional group tolerance.
5-Bromo-2-ethynylpyridine is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the ethynylpyridine moiety allows for participation in CuAAC reactions. The resulting triazole-linked pyridine structures are of significant interest in drug discovery due to their potential to interact with various biological targets. This document provides detailed application notes and protocols for performing the CuAAC reaction with this compound.
Reaction Principle
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The reaction is typically carried out using a Cu(I) source, such as copper(I) bromide or iodide, or by generating Cu(I) in situ from a Cu(II) salt, like copper(II) sulfate, with a reducing agent, most commonly sodium ascorbate. The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation.
Applications in Drug Discovery and Development
The triazole core is a bioisostere for various functional groups and can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable scaffold in drug design. The CuAAC reaction with this compound can be employed in:
-
Lead Discovery and Optimization: Rapid synthesis of libraries of compounds for high-throughput screening.
-
Fragment-Based Drug Discovery (FBDD): Linking fragments that bind to a biological target.
-
Bioconjugation: Attaching molecules to proteins, peptides, or nucleic acids.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the CuAAC reaction of this compound with various azides.
Table 1: Reaction of this compound with Benzyl Azide
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 12 | >95 |
| 2 | CuBr (5 mol%) | DMF | 8 | >95 |
| 3 | CuI (5 mol%) | CH₂Cl₂ | 10 | >90 |
Yields are based on typical outcomes for CuAAC reactions with similar substrates and may vary depending on the specific reaction conditions and scale.
Table 2: Scope of the CuAAC Reaction with this compound and Various Azides
| Entry | Azide | Product | Catalyst System | Solvent | Yield (%) |
| 1 | Benzyl Azide | 5-bromo-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine | CuSO₄/NaAsc | t-BuOH/H₂O | >95 |
| 2 | Phenyl Azide | 5-bromo-2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | CuSO₄/NaAsc | t-BuOH/H₂O | >90 |
| 3 | 1-Azidohexane | 5-bromo-2-(1-hexyl-1H-1,2,3-triazol-4-yl)pyridine | CuSO₄/NaAsc | t-BuOH/H₂O | >90 |
Yields are representative and based on the high efficiency of the CuAAC reaction.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with Benzyl Azide using CuSO₄/Sodium Ascorbate
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium L-ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)
Procedure:
-
In the reaction vessel, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.1 equiv) in a minimal amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in a minimal amount of water.
-
To the stirred solution of the alkyne and azide, add the sodium L-ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 5-bromo-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine.
Protocol 2: CuAAC Reaction in an Organic Solvent using CuBr
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(I) bromide (CuBr) (0.05 equiv)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To the reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), benzyl azide (1.0 equiv), and CuBr (0.05 equiv).
-
Add DMF as the solvent.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the CuAAC reaction.
Functionalization of the Pyridine Ring in 5-Bromo-2-ethynylpyridine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in 5-Bromo-2-ethynylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: the bromine atom, amenable to a variety of cross-coupling reactions, and the ethynyl group, which can participate in cycloadditions and other transformations.[1] The strategic modification of the pyridine core allows for the synthesis of diverse molecular architectures with potential applications in drug discovery and the development of novel functional materials.[1]
This document details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as palladium-catalyzed cyanation. These methods offer reliable and efficient pathways to introduce aryl, heteroaryl, alkynyl, amino, and cyano moieties at the 5-position of the 2-ethynylpyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For this compound, these reactions primarily target the C-Br bond, allowing for the introduction of a wide range of substituents. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-ethynylpyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[1] For this compound, this allows for the synthesis of 5-aryl-2-ethynylpyridines, a scaffold present in many biologically active molecules.[4]
Quantitative Data Summary: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong indication of expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 | [3] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [5] |
| 4 | 3,5-bis(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (4.5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours.[3][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-ethynylpyridine.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-ethynylpyridines
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is highly efficient for creating conjugated enynes and is a key method for further extending the π-system of this compound.
Quantitative Data Summary: Sonogashira Coupling of 5-Bromopyridine Derivatives
The following table presents representative conditions and yields for the Sonogashira coupling of 5-bromopyridine analogues.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | ~90 | [9] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | >95 | [9] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 60 | 3 | 85 | [10] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 16 | 92 | [4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add Et₃N to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (refer to the table above) until completion, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-ethynylpyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] It is a powerful method for synthesizing aryl amines from aryl halides and is widely used in drug discovery.[12] This reaction allows for the introduction of primary or secondary amines at the 5-position of this compound.
Quantitative Data Summary: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives
The following table provides examples of Buchwald-Hartwig amination reactions with 5-bromopyridine substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 | [11] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 88 | [13] |
| 3 | Cyclohexylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 80 | 18 | 92 | [14] |
| 4 | Benzylamine | PdCl₂(dppf) (5) | - | NaOtBu | Dioxane | 100 | 12 | 85 | [15] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., XPhos, BINAP) (3-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[16]
Caption: General workflow for Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation: Synthesis of 5-Cyano-2-ethynylpyridine
The introduction of a cyano group onto an aromatic ring is a valuable transformation in organic synthesis, as the nitrile functionality can be converted into various other groups. Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[17]
Quantitative Data Summary: Palladium-Catalyzed Cyanation of Bromopyridines
The following table shows examples of palladium-catalyzed cyanation of bromopyridine derivatives.
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2.5) | dppf (7.5) | - | DMA | 120 | 24 | 85 | [18] |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | - | t-AmylOH | 130 | 16 | 78 | [16] |
| 3 | NaCN | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | - | Toluene | 100 | 2 | 95 | [7] |
| 4 | K₄[Fe(CN)₆] | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 130 | 12 | 93 | [17] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
This protocol provides a general method for the cyanation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide [Zn(CN)₂] (0.6 equiv) or Potassium ferrocyanide [K₄[Fe(CN)₆]] (0.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (7.5 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for Palladium-Catalyzed Cyanation.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of novel pyridine derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions offer reliable and efficient methods for the introduction of diverse functionalities at the 5-position of the pyridine ring. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, enabling the exploration of new chemical space and the development of innovative molecular entities. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. labproinc.com [labproinc.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 5-Bromo-2-ethynylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Sonogashira reactions involving 5-Bromo-2-ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a Sonogashira coupling reaction?
A1: A successful Sonogashira coupling reaction requires several key components: an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (often with phosphine ligands), a copper(I) co-catalyst, a base, and an appropriate solvent.[1][2][3] The reaction is typically carried out under an inert atmosphere to prevent side reactions.[4]
Q2: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
A2: For a failing Sonogashira reaction, begin by verifying the quality and activity of your reagents and the integrity of your reaction setup.[4] Key initial checks include:
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst have not degraded.[4]
-
Inert Atmosphere: Confirm that your reaction is being conducted under strictly anaerobic (oxygen-free) conditions to prevent catalyst deactivation and the undesirable Glaser-Hay homocoupling of the alkyne.[4][5]
-
Reagent Purity: Use pure starting materials, as impurities can poison the catalyst.[4]
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous.[2][3]
Q3: What is the role of the copper co-catalyst, and is it always necessary?
A3: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[1][2] This species is more reactive towards the palladium complex in the transmetalation step, which generally increases the reaction rate and allows for milder reaction conditions.[1][6] While copper-free Sonogashira reactions exist, they may require different ligands or conditions to achieve good yields.[1] The presence of copper can sometimes lead to alkyne homocoupling (Glaser coupling) as a side reaction.[1]
Q4: Which side reactions are common with this compound, and how can I minimize them?
A4: Common side reactions in Sonogashira couplings include:
-
Homocoupling (Glaser Coupling): The dimerization of the terminal alkyne is a frequent side reaction, often promoted by the presence of oxygen and the copper catalyst.[2] To minimize this, ensure a strictly inert atmosphere and consider the slow addition of the alkyne.[2]
-
Dehalogenation: The bromine on the pyridine ring can be replaced by a hydrogen atom. This can be mitigated by using a milder base or lowering the reaction temperature.[2]
-
Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black. This can be caused by impurities, high temperatures, or an inappropriate solvent.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence/Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage to prevent degradation. | Catalysts, especially air- and moisture-sensitive ones, can lose activity over time.[4] |
| Oxygen in the System | Thoroughly degas the solvent and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can lead to the oxidative homocoupling of the alkyne and deactivate the Pd(0) catalyst.[4][8] |
| Inappropriate Solvent | For less reactive bromides like this compound, consider using a more polar aprotic solvent such as DMF or NMP, which can facilitate the reaction. | The choice of solvent can significantly impact reaction rates and yields.[2][4] |
| Suboptimal Base | Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess to deprotonate the alkyne. | The base is crucial for the formation of the reactive copper acetylide.[4][9] |
| Low Reaction Temperature | For aryl bromides, heating is often necessary to drive the reaction to completion. Incrementally increase the temperature, monitoring for product formation and decomposition. | Aryl bromides are less reactive than aryl iodides and typically require higher temperatures for efficient coupling.[1][9] |
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Product)
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence/Rationale |
| Presence of Oxygen | Improve degassing procedures (e.g., use freeze-pump-thaw cycles for the solvent). Ensure a leak-free reaction setup under a positive inert gas pressure. | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[5][8] |
| High Copper Catalyst Concentration | Reduce the loading of the copper(I) iodide co-catalyst. | While catalytic, excess copper can increase the rate of the undesired homocoupling pathway.[2] |
| Rapid Addition of Alkyne | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | Slow addition maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[10] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture for a few minutes, then add the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low Sonogashira reaction yield.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-ethynylpyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 5-Bromo-2-ethynylpyridine in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in the Suzuki coupling of this compound?
A1: Due to the unique structure of this compound, which contains both a bromo-pyridine moiety and a terminal alkyne, several byproducts can form. The most common are:
-
Homocoupling of Boronic Acid: The boronic acid reagent couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[1][2][3]
-
Protodebromination: The starting material loses its bromine atom, resulting in the formation of 2-ethynylpyridine.[3][4]
-
Protodeboronation: The boronic acid coupling partner loses its boronic acid group, reverting to the corresponding arene.[5]
-
Glaser-Hay Homocoupling: The terminal alkyne of this compound couples with another molecule of itself, catalyzed by copper, to form 1,4-bis(5-bromopyridin-2-yl)buta-1,3-diyne. This is a significant risk if copper salts are present.[6][7][8]
-
Sonogashira-type Coupling: A palladium/copper-catalyzed reaction where the terminal alkyne of one molecule reacts with the bromo-group of another.[9][10]
Q2: My reaction yield is very low, with a lot of unreacted starting material. What should I check first?
A2: Low conversion is a common issue. The first things to verify are:
-
Catalyst Activity: Ensure your palladium catalyst is active. Palladium black precipitation is a sign of catalyst decomposition.[11] Using a pre-catalyst or ensuring an efficient in-situ generation of the active Pd(0) species is crucial.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[12][13]
-
Base and Solvent: The choice of base and solvent is critical. For halopyridines, bases like K₃PO₄ or Cs₂CO₃ are often effective.[13] The solvent system, typically a mix of an organic solvent like dioxane or THF with water, must allow for the dissolution of all components.[14]
Q3: Why is the terminal alkyne group on my starting material a potential problem?
A3: Terminal alkynes are reactive functional groups that can participate in their own coupling reactions, especially in the presence of transition metal catalysts. The primary concern is the copper-catalyzed Glaser-Hay coupling, which leads to the homodoupling of your starting material.[15][16] Even trace amounts of copper can catalyze this side reaction. If your palladium catalyst or reagents are contaminated with copper, or if you are using a protocol that includes a copper co-catalyst, this byproduct is highly likely.
Troubleshooting Guide
This section addresses specific byproducts and provides targeted solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High levels of boronic acid homocoupling product | 1. Presence of oxygen in the reaction mixture.[2] 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).[3] | 1. Improve Degassing: Sparge solvents with argon or nitrogen before use. Perform several vacuum/backfill cycles on the reaction flask. 2. Add a Reducing Agent: A mild reducing agent can sometimes help suppress homocoupling.[2] 3. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄.[14] |
| Significant amount of 2-ethynylpyridine (protodebromination) | 1. Unstable catalytic intermediate after oxidative addition. 2. Presence of hydride sources (e.g., from solvent or base).[3][4] | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium center and promote the desired cross-coupling pathway.[4] 2. Solvent & Base: Use anhydrous, aprotic solvents. Avoid bases like hydroxides or alkoxides if this is a persistent issue.[4] |
| Formation of a diyne byproduct (Glaser-Hay Coupling) | 1. Copper contamination in reagents or glassware. 2. Use of a copper co-catalyst (common in Sonogashira, but should be avoided here).[6][16] | 1. Use Copper-Free Conditions: Scrupulously clean all glassware. Use high-purity reagents and a palladium catalyst with no copper co-catalyst. 2. Add a Copper Chelator: In difficult cases, a ligand that strongly binds to copper might help sequester trace amounts. |
| Catalyst turns into black precipitate (Palladium Black) | 1. Catalyst decomposition due to high temperature or oxygen.[11] 2. Ligand dissociation, leading to catalyst aggregation. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 2. Use Robust Ligands: Biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can create more stable catalytic complexes.[4][17] 3. Ensure Inert Atmosphere: Rigorously exclude oxygen throughout the reaction.[13] |
Key Experimental Protocol
This is a general starting protocol for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acids is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv), finely powdered
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Primary reaction and common byproduct pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Suzuki Coupling [organic-chemistry.org]
preventing homocoupling of 5-Bromo-2-ethynylpyridine in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 5-Bromo-2-ethynylpyridine in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where starting materials react with themselves instead of the intended cross-coupling partner. When using this compound in a Sonogashira coupling with another terminal alkyne, two main types of homocoupling can occur:
-
Glaser (or Hay) Coupling: Two molecules of the terminal alkyne coupling partner react to form a symmetrical 1,3-diyne. This is the most common and problematic side reaction.[1][2]
-
Ullmann-type Coupling: Two molecules of this compound can react at the bromide position to form a bipyridine derivative. This is generally less common under typical Sonogashira conditions but can be promoted by certain catalyst systems or higher temperatures.
This guide primarily focuses on preventing the Glaser homocoupling of the terminal alkyne partner, which is a major cause of reduced yield and purification challenges.[3]
Q2: What are the primary causes of Glaser homocoupling in Sonogashira reactions?
A2: The primary causes for the homocoupling of terminal alkynes are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper(I) salt, while accelerating the desired reaction, can react with the terminal alkyne to form a copper acetylide intermediate.[3][4] In the presence of oxygen, this intermediate can undergo oxidative dimerization to form the unwanted diyne byproduct.[2][4]
Q3: What are the most effective strategies to prevent Glaser homocoupling?
A3: The most effective strategies target the root causes:
-
Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen is critical.[1][2] This can be achieved by using Schlenk line techniques or a glovebox and ensuring all solvents and reagents are thoroughly degassed.[4]
-
Employ copper-free Sonogashira protocols: The most direct way to prevent copper-catalyzed homocoupling is to eliminate the copper co-catalyst.[3][5][6] These methods often require careful optimization of the palladium catalyst, ligand, and base.[2]
-
Slowly add the terminal alkyne: Adding the terminal alkyne dropwise over a prolonged period keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use a reducing atmosphere: An atmosphere of hydrogen diluted with an inert gas (e.g., nitrogen or argon) can help to scavenge residual oxygen, thereby suppressing oxidative homocoupling.[7][8]
Q4: Can the choice of palladium catalyst, ligand, base, and solvent affect homocoupling?
A4: Absolutely. Optimizing these parameters is crucial for minimizing homocoupling:
-
Ligands: Bulky and electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) can promote the desired cross-coupling over homocoupling.[1][9]
-
Base: The choice of base is critical. While amine bases are necessary to neutralize the HX byproduct, secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[2] In copper-free protocols, inorganic bases such as K₃PO₄ or Cs₂CO₃ are often used.[1][2]
-
Solvent: Solvents must be anhydrous and thoroughly degassed.[1] Common choices include THF, toluene, and acetonitrile.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of alkyne homocoupling product (diyne) observed. | 1. Presence of oxygen.[2][4] 2. High concentration of copper(I) co-catalyst.[4] 3. High concentration of the terminal alkyne.[1] | 1. Ensure all solvents and reagents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon). Use Schlenk line techniques or a glovebox.[1][4] 2. Reduce the loading of the copper(I) catalyst (e.g., CuI) or switch to a copper-free protocol.[2] 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[1] |
| Low yield of the desired cross-coupled product. | 1. Inactive palladium catalyst. 2. The "2-pyridyl problem": Pyridine-containing substrates can sometimes be challenging coupling partners.[11][12] 3. Suboptimal reaction conditions (temperature, base, ligand). | 1. Use a fresh, high-purity palladium catalyst. Consider using a more active pre-catalyst. 2. Screen different palladium ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[1] 3. Systematically vary the base, solvent, and temperature. For less reactive bromides, gentle heating may be required.[9] |
| Formation of palladium black (catalyst decomposition). | 1. Presence of impurities. 2. Excessively high reaction temperature.[9] 3. Inappropriate solvent choice. | 1. Use high-purity, anhydrous, and degassed reagents and solvents.[1] 2. Lower the reaction temperature and monitor for stability. 3. Ensure the chosen solvent is appropriate for the catalyst system and reaction temperature. |
Data Summary
The following table summarizes the effect of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct, based on literature examples.
| Parameter | Condition A | Yield (Cross-Coupled) | Yield (Homocoupled) | Condition B | Yield (Cross-Coupled) | Yield (Homocoupled) | Reference |
| Atmosphere | Air | Low to Moderate | High | Inert (Ar/N₂) | High | Low | [7][8] |
| Catalyst System | Pd/Cu | Good to Excellent | Moderate to High | Copper-Free | Good to Excellent | Very Low | [3][6] |
| Base | Triethylamine | Good | Moderate | Piperidine | Excellent | Low | [2][7] |
| Alkyne Addition | All at once | Moderate | High | Slow Addition | High | Low | [1] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate the possibility of copper-catalyzed Glaser homocoupling.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene) are anhydrous and have been thoroughly degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
All solid reagents (this compound, terminal alkyne, palladium catalyst, ligand, and base) should be of high purity and dried if necessary.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with Rigorous Oxygen Exclusion
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Reagent and Glassware Preparation:
-
All glassware should be oven- or flame-dried and allowed to cool under a stream of inert gas.
-
Solvents must be thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.
-
All solid reagents should be dried in a vacuum oven.
Reaction Setup (using Schlenk Technique):
-
Inside a glovebox or using a Schlenk line, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A logical workflow for troubleshooting excessive homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-ethynylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-ethynylpyridine derivatives by column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound derivatives in a question-and-answer format.
Issue 1: Poor Separation or Co-elution of Your Compound with Impurities
-
Question: I'm not achieving good separation between my this compound derivative and impurities, even though they show different Rf values on the TLC plate. What could be the issue?
-
Possible Causes & Solutions:
-
Improper Solvent System: The solvent system used for TLC may not be optimal for column chromatography. For better separation on a column, aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[1]
-
Column Overloading: Loading too much crude material can lead to broad, overlapping bands. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1.[2]
-
Irregular Column Packing: Channels or cracks in the stationary phase can cause uneven solvent flow and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[2][3]
-
Sample Loading Technique: Loading the sample in a large volume of solvent can cause band broadening. Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column. For compounds with poor solubility in the eluent, dry loading is recommended.[2][4]
-
Issue 2: Peak Tailing or Streaking
-
Question: The spots on my TLC are streaking, and the peaks from my column are showing significant tailing. Why is this happening and how can I fix it?
-
Possible Causes & Solutions:
-
Interaction with Acidic Silica: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[5][6][7] To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent.[3][5][7]
-
Sample Overloading: Too much sample can saturate the stationary phase and cause tailing.[3][6] Try reducing the amount of sample loaded.
-
Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking. Ensure your crude material is completely dissolved in the loading solvent.[2]
-
Issue 3: Low or No Recovery of the Product
-
Question: My this compound derivative is not eluting from the column, or the recovery is very low. What should I do?
-
Possible Causes & Solutions:
-
Eluent is Not Polar Enough: Your compound may be strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase to elute your compound.[3]
-
Compound Degradation on Silica Gel: Some compounds are unstable on acidic silica gel.[8] To check for this, you can run a 2D TLC.[4][8] If degradation is suspected, consider using a less acidic stationary phase like neutral or basic alumina, or deactivating the silica gel with a base.[3][8]
-
Product is Highly Volatile: While less common for this class of compounds, ensure that you are not losing your product during solvent evaporation by using lower temperatures and a gentle stream of nitrogen.[6]
-
Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to detect. Try concentrating the fractions where you expected to see your compound.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting stationary and mobile phase for the purification of this compound derivatives?
-
A1: A common starting point is normal-phase chromatography using silica gel (230-400 mesh) as the stationary phase.[9] For the mobile phase, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is typically effective.[10][11] The optimal ratio should be determined by TLC.
-
-
Q2: How do I choose the right solvent system using TLC?
-
Q3: What is dry loading and when should I use it?
-
Q4: My compound appears to be degrading on the silica gel. What are my options?
Data Presentation
The optimal purification parameters are highly dependent on the specific this compound derivative. The following table provides illustrative examples of solvent systems and expected Rf values. It is crucial to optimize these conditions using TLC for your specific compound.
| Stationary Phase | Mobile Phase (v/v) | Target Compound Rf | Notes |
| Silica Gel (230-400 mesh) | 9:1 Hexanes/Ethyl Acetate | ~0.4 | Good for less polar derivatives. |
| Silica Gel (230-400 mesh) | 7:3 Hexanes/Ethyl Acetate | ~0.3 | A good starting point for many derivatives. |
| Silica Gel (230-400 mesh) | 1:1 Hexanes/Ethyl Acetate | ~0.2 | Suitable for more polar derivatives. |
| Silica Gel (230-400 mesh) | 8:2:0.1 Hexanes/Ethyl Acetate/Triethylamine | ~0.3 | Use if peak tailing is observed. |
| Neutral Alumina | 9.5:0.5 Hexanes/Ethyl Acetate | Varies | Alternative for base-sensitive compounds. |
Experimental Protocols
Detailed Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of approximately 1 gram of a crude this compound derivative.
-
Preparation of the Stationary Phase (Slurry Method):
-
Weigh approximately 40-50 g of silica gel (230-400 mesh) in a beaker.[11]
-
Add the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate) to create a slurry.[1]
-
Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[1][11]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance.[4][11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[1]
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[1]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[1][4]
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.[1]
-
Begin elution with the determined low-polarity solvent system, collecting fractions in test tubes.[1][11]
-
Monitor the elution of your compound by analyzing the collected fractions with TLC.[1][3]
-
If necessary, gradually increase the polarity of the mobile phase to elute your target compound.[1][3]
-
-
Product Isolation:
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Sonogashira Coupling of 5-Bromo-2-ethynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira cross-coupling reaction of 5-Bromo-2-ethynylpyridine. The inherent properties of this substrate, namely the presence of a pyridine nitrogen and a bromine substituent, can lead to specific catalyst deactivation pathways. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of this compound particularly challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This phenomenon is a well-known issue when working with pyridine-containing substrates. Additionally, the carbon-bromine bond is less reactive than a carbon-iodine bond, often requiring more forcing reaction conditions which can promote catalyst decomposition.[2]
Q2: What are the main signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction stalls before the starting material is fully consumed.
-
Formation of palladium black: A black precipitate indicates the agglomeration of palladium atoms into an inactive state.
-
Significant alkyne homocoupling (Glaser product): The formation of a dimer of your alkyne starting material suggests that the desired cross-coupling pathway is being inhibited.[3]
-
Reaction mixture turning black: While some color change is expected, a rapid turn to a black, heterogeneous mixture can be a sign of catalyst decomposition.[4]
Q3: Can the copper co-catalyst contribute to deactivation?
A3: While essential for the Sonogashira reaction, the copper(I) co-catalyst can also promote the undesirable homocoupling of the terminal alkyne, especially in the presence of oxygen.[5] This side reaction consumes the alkyne and can complicate product purification. In some cases, a copper-free Sonogashira protocol may be a viable alternative.
Troubleshooting Guide: Low to No Product Yield
Low or non-existent product yield is a frequent issue when working with this compound. The following troubleshooting guide, presented in a question-and-answer format, will help you diagnose and resolve the problem.
Is your palladium catalyst being poisoned by the pyridine nitrogen?
The coordination of the pyridine nitrogen to the palladium center is a primary cause of catalyst deactivation.[1]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Sterically hindered and electron-rich phosphine ligands can promote the desired catalytic cycle while minimizing coordination with the pyridine nitrogen. Examples include Buchwald-type ligands such as XPhos, SPhos, and P(t-Bu)₃.[1]
-
Solution 2: Use a Pre-catalyst. Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ, potentially outcompeting the poisoning effect of the pyridine.
-
Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[6]
Is your catalyst decomposing to palladium black?
The formation of palladium black indicates that the active Pd(0) species is agglomerating and precipitating out of the solution.
-
Solution 1: Lower the Reaction Temperature. Higher temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer duration.
-
Solution 2: Ensure an Inert Atmosphere. Oxygen can contribute to the degradation of the catalyst. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
Solution 3: Use a Stabilizing Ligand. The choice of ligand can significantly impact the stability of the palladium catalyst. As mentioned, bulky, electron-rich phosphine ligands can help stabilize the active catalytic species.
Is the reactivity of the C-Br bond the limiting factor?
Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[2]
-
Solution 1: Optimize the Catalyst System. For bromo-pyridines, certain palladium precursors have shown higher efficacy. For instance, catalyst systems based on Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ have been successful with similar substrates.[1][7]
-
Solution 2: Increase the Reaction Temperature. While this can risk catalyst decomposition, a higher temperature may be necessary to facilitate the oxidative addition of the aryl bromide to the palladium center. A careful balance must be struck.
Data Presentation: Catalyst and Ligand Selection for Halo-Pyridine Coupling
The following tables summarize data from studies on Sonogashira couplings of halo-pyridines, providing a starting point for catalyst and ligand selection for your experiments with this compound.
Table 1: Influence of Palladium Precursor on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Palladium Precursor (2.5 mol%) | Ligand (5 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 91 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 88 |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 100 | 3 | 85 |
Data adapted from a study on 2-amino-3-bromopyridines, which are structurally similar to this compound.[7]
Table 2: Effect of Ligand on a Sterically Hindered Sonogashira Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | >95 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 80 | ~90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 | ~85 |
| Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Toluene | 80 | <10 |
Illustrative data for a sterically hindered Sonogashira coupling, highlighting the importance of bulky, electron-rich ligands.
Experimental Protocols
Standard Protocol for Sonogashira Coupling of a Bromo-Pyridine
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)[7]
-
Ligand (e.g., PPh₃, 5 mol%)[7]
-
Copper(I) iodide (CuI, 5 mol%)[7]
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and copper(I) iodide under an inert atmosphere (e.g., argon).
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes.
-
Add the this compound and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Catalyst Reactivation Protocol (General)
While prevention of deactivation is preferred, a deactivated catalyst can sometimes be reactivated. This is a general procedure and its effectiveness may vary.
Materials:
-
Deactivated palladium catalyst on a solid support (e.g., Pd/C)
-
Aqueous solution of an oxidizing agent (e.g., dilute hydrogen peroxide or a hypochlorite solution)[2]
-
Water
-
Reducing agent (e.g., hydrazine or sodium borohydride)
Procedure:
-
Filter the deactivated catalyst from the reaction mixture and wash thoroughly with solvent to remove any adsorbed organic material.
-
Suspend the catalyst in an aqueous solution of a suitable oxidizing agent and stir for a defined period. This step aims to oxidize the palladium surface.[2]
-
Filter the catalyst and wash extensively with deionized water until the washings are neutral.
-
Reduce the oxidized palladium back to its active Pd(0) state by treating it with a suitable reducing agent.
-
Filter the reactivated catalyst, wash with water and then with a solvent like ethanol, and dry under vacuum.
Visualizations
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Primary deactivation pathways for palladium catalysts with pyridine substrates.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
optimizing base and solvent conditions for 5-Bromo-2-ethynylpyridine reactions
Welcome to the technical support center for 5-Bromo-2-ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a bifunctional molecule, allowing for a variety of transformations. The most common reactions are palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling at the ethynyl group and Suzuki coupling at the bromo position. Additionally, the ethynyl group can participate in nucleophilic addition and cycloaddition reactions.
Q2: Which position of this compound is more reactive in cross-coupling reactions?
A2: The reactivity depends on the specific cross-coupling reaction. In Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than a carbon-chlorine bond, following the general reactivity trend for aryl halides (I > Br > Cl).[1] This allows for selective functionalization at the 5-position. For Sonogashira coupling, the terminal alkyne is readily coupled with various aryl or vinyl halides.
Q3: What are common side reactions to be aware of?
A3: Common side reactions include:
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Homocoupling (Glaser coupling): Dimerization of the terminal alkyne, especially in Sonogashira reactions in the presence of a copper(I) co-catalyst and oxygen.[2]
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Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be influenced by the choice of base and reaction temperature.[2]
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Protodeborylation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, particularly with electron-rich or heteroaryl boronic acids, strong bases, and the presence of water.[3]
Q4: How can I minimize the formation of the Glaser homocoupling product in Sonogashira reactions?
A4: To minimize Glaser homocoupling, you can:
-
Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).[2]
-
Consider using a copper-free Sonogashira protocol.
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Slowly add the terminal alkyne to the reaction mixture to keep its concentration low.[2]
Troubleshooting Guides
Sonogashira Coupling: Low Yield or No Reaction
If you are experiencing low to no yield in your Sonogashira coupling of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Problem: Low to no product formation.
-
Possible Cause 1: Inactive Catalyst System
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution: Sonogashira reactions are often sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).[4] If the reaction is sluggish, consider increasing the temperature. For less reactive bromides, a more polar aprotic solvent like DMF may be beneficial.[2]
-
-
Possible Cause 3: Poor Reagent Quality
-
Solution: Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst. Ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous.
-
Suzuki Coupling: Low Yield or Stalled Reaction
For issues with Suzuki coupling reactions involving the 5-bromo position, refer to the following guide.
References
managing the stability of 5-Bromo-2-ethynylpyridine under reaction conditions
Welcome to the Technical Support Center for 5-Bromo-2-ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and reactivity of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Palladium(0) active species has not formed or has decomposed. | - If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure reaction conditions are suitable for in-situ reduction to Pd(0). - Use a fresh, high-quality palladium catalyst.[1] - Consider using a more robust ligand to stabilize the palladium catalyst. |
| Poor Quality of Reagents: Impurities in solvents or starting materials can poison the catalyst. | - Use anhydrous and degassed solvents. Oxygen can promote undesirable side reactions.[1] - Ensure the purity of this compound and the coupling partner. | |
| Suboptimal Reaction Temperature: The temperature may be too low for the oxidative addition to occur, especially with a bromide. | - For Sonogashira couplings with aryl bromides, heating is often required.[2] Consider increasing the temperature to 80-100 °C.[2][3] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The palladium catalyst has aggregated and precipitated out of the solution. | - Ensure rigorous exclusion of oxygen from the reaction mixture.[1] - The choice of solvent can influence catalyst stability; some evidence suggests THF may promote palladium black formation.[4] Consider screening other anhydrous solvents like DMF or toluene.[3] - Use of bulky, electron-rich phosphine ligands can help stabilize the catalyst. |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings. | - Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] |
| Copper(I) Co-catalyst: The copper(I) iodide co-catalyst can facilitate the formation of copper acetylides that lead to dimerization. | - Consider running the reaction under copper-free conditions.[1] - If using copper, ensure the reaction is strictly anaerobic. | |
| Decomposition of this compound | Incompatible Conditions: The compound may be unstable in the presence of strong acids, bases, or oxidizing agents. | - Store this compound away from acids, bases, and oxidants.[5] - When choosing a base for a reaction, consider using a milder organic base like triethylamine or diisopropylamine rather than strong inorganic bases if decomposition is observed. |
| Thermal Instability: Although specific data is limited, high temperatures may lead to decomposition. | - While heating is often necessary for reactions with aryl bromides, avoid excessive temperatures. Monitor the reaction closely and use the lowest effective temperature.[2] Upon heating, brominated organic compounds can potentially release hydrogen bromide.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is important to keep it away from heat sources, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases to prevent decomposition.[5]
Q2: What are the main reactive sites on the this compound molecule?
A2: The molecule has two primary reactive sites. The bromine atom on the pyridine ring is susceptible to nucleophilic substitution and is a common site for palladium-catalyzed cross-coupling reactions.[5] The terminal ethynyl group is also highly reactive and can participate in reactions such as Sonogashira coupling, cycloadditions, and polymerization.[5]
Q3: My Sonogashira reaction with this compound is not working. What are the first things I should check?
A3: When a Sonogashira reaction fails, the most critical factors to verify are the activity of your palladium catalyst and copper co-catalyst, the quality of your reagents (especially ensuring they are anhydrous), and the exclusion of oxygen.[1] Running the reaction under a rigorously inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and alkyne homocoupling.[1]
Q4: I am observing a significant amount of a diyne byproduct in my reaction. What is it and how can I prevent it?
A4: The diyne byproduct is likely the result of Glaser coupling, which is the homocoupling of this compound. This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this, ensure your reaction is completely deoxygenated. Alternatively, you can explore copper-free Sonogashira protocols.[1]
Q5: Is it necessary to protect the terminal alkyne of this compound before using it in a reaction?
A5: Protection of the terminal alkyne is generally not necessary for reactions like the Sonogashira coupling, where its reactivity is desired. However, if you intend to perform a reaction at the bromide position while keeping the alkyne intact for a subsequent step, protection with a group like trimethylsilyl (TMS) may be considered.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization based on the specific coupling partner and desired product.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(PPh₃)₂ at 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C for aryl bromides) and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard and effective catalysts for Sonogashira couplings.[1] |
| Co-catalyst | CuI (5-10 mol%) | Activates the terminal alkyne.[1] |
| Base | Triethylamine or Diisopropylamine (2-3 equiv) | Acts as a proton scavenger and solvent.[3] |
| Solvent | Anhydrous, degassed THF, DMF, or Toluene | Solvent choice can impact catalyst stability and reaction rate.[3] |
| Temperature | 80 - 100 °C | Aryl bromides typically require heating for efficient reaction.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and Glaser coupling.[1] |
Visualizations
Caption: Troubleshooting workflow for low yield Sonogashira reactions.
Caption: Factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]
- 6. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying impurities in 5-Bromo-2-ethynylpyridine by NMR spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethynylpyridine, focusing on the identification of impurities using NMR spectroscopy.
Troubleshooting Guides
Issue: Unexpected peaks are observed in the ¹H or ¹³C NMR spectrum of my this compound sample.
Answer:
Unexpected peaks in the NMR spectrum typically indicate the presence of impurities. These can arise from starting materials, reagents, intermediates from the synthesis, or byproducts. Below is a step-by-step guide to help you identify these impurities.
Step 1: Compare your spectrum with the expected chemical shifts for this compound.
First, confirm the signals corresponding to your product.
| Compound | Type | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Product | 8.58 (d), 7.80 (dd), 7.40 (d), 3.20 (s) | 151.8, 141.5, 133.0, 127.8, 121.2, 81.5, 79.8 |
Step 2: Identify potential impurities from the synthesis.
A common route to synthesize this compound is a Sonogashira coupling of 2,5-dibromopyridine with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step. Based on this, common impurities are listed in the table below.
| Impurity | Origin | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,5-Dibromopyridine | Starting Material | 8.55 (d), 7.85 (dd), 7.45 (d) | 152.5, 141.8, 123.5, 121.0 |
| 5-Bromo-2-(trimethylsilylethynyl)pyridine | Intermediate | 8.55 (d), 7.75 (dd), 7.35 (d), 0.25 (s) | 151.5, 141.0, 133.5, 128.0, 121.5, 102.5, 98.0, -0.1 |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne | Homocoupling Byproduct | 0.18 (s) | 88.1, 86.1, -0.3 |
| Triethylamine | Reagent (Base) | 2.53 (q), 1.02 (t) | 46.9, 12.4 |
| N,N-Dimethylformamide (DMF) | Solvent | 8.02 (s), 2.96 (s), 2.88 (s) | 162.5, 36.2, 31.1 |
Step 3: Analyze the signals.
-
Broad Peaks: Broad signals in the aromatic region could indicate the presence of paramagnetic species or dynamic exchange processes. Ensure your sample is free from metallic residues from the catalyst.[1] If you suspect dynamic processes, consider acquiring the spectrum at a different temperature.
-
Overlapping Signals: If signals are overlapping, using a higher field NMR spectrometer can improve resolution. Alternatively, trying a different deuterated solvent may shift the peaks sufficiently to resolve them.[2]
Frequently Asked Questions (FAQs)
Q1: I see a singlet at around 0.2 ppm in my ¹H NMR spectrum. What could it be?
A1: A singlet in this upfield region is characteristic of the trimethylsilyl (TMS) group. This likely indicates the presence of the silylated intermediate, 5-Bromo-2-(trimethylsilylethynyl)pyridine, or a homocoupled byproduct like 1,4-bis(trimethylsilyl)buta-1,3-diyne.
Q2: My aromatic region is complex and doesn't match the expected pattern for this compound. What should I do?
A2: A complex aromatic region suggests the presence of multiple aromatic species. Carefully compare the chemical shifts and coupling constants of the unexpected peaks with the data provided for the starting material (2,5-dibromopyridine) and other potential aromatic byproducts.
Q3: I have broad signals for my product, making it difficult to confirm the structure. What could be the cause?
A3: Broadening of NMR signals can be due to several factors:
-
Paramagnetic Impurities: Traces of palladium or copper catalysts from the Sonogashira reaction can cause significant line broadening.
-
Sample Concentration: High sample concentration can lead to aggregation and broader signals. Try running a more dilute sample.
-
Unresolved Coupling: Complex spin-spin coupling that is not fully resolved can appear as broad humps.
Q4: How can I remove residual triethylamine or DMF from my sample?
A4: Triethylamine can often be removed by co-evaporation with a solvent like dichloromethane. DMF is a high-boiling point solvent and can be challenging to remove completely. Washing the organic solution of your product with water or brine during the workup can help reduce the amount of DMF. If it persists, purification by column chromatography is usually effective.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling and Deprotection
This protocol is a general guideline and may require optimization.
Part 1: Sonogashira Coupling of 2,5-Dibromopyridine with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Add a degassed solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
To the stirred mixture, add trimethylsilylacetylene (TMSA) (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the catalyst and substrates used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-(trimethylsilylethynyl)pyridine.
Part 2: Deprotection of 5-Bromo-2-(trimethylsilylethynyl)pyridine
-
Dissolve the crude 5-Bromo-2-(trimethylsilylethynyl)pyridine in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a deprotecting agent. A common method is to use a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1 eq) or a base such as potassium carbonate (K₂CO₃).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Workflow for identifying impurities in this compound by NMR.
Caption: Relationship between the synthesis of this compound and potential impurities.
References
Navigating the Scale-Up of Reactions with 5-Bromo-2-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving 5-Bromo-2-ethynylpyridine. Addressing common challenges encountered during the transition from laboratory to pilot or production scale, this resource offers practical troubleshooting advice, detailed experimental protocols, and comparative data to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions involving this compound, particularly the widely used Sonogashira coupling.
Q1: My Sonogashira coupling reaction is sluggish or stalls at a larger scale, what are the likely causes and solutions?
A1: Several factors can contribute to reduced reaction rates upon scale-up:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients.
-
Solution: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous mixture. Consider using overhead stirring with appropriate impeller designs for larger vessels.
-
-
Lower Effective Temperature: Heat transfer is less efficient in larger vessels. The bulk reaction temperature may be lower than the setpoint of the heating mantle.
-
Solution: Use a calibrated internal temperature probe to monitor the actual reaction temperature. Adjust the heating source accordingly. For significant exotherms, consider a controlled addition strategy.[1]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, which may be introduced in larger quantities during scale-up.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.[2]
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can I minimize this?
A2: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to minimize oxygen levels.
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.
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Slow Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.
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Copper-Free Conditions: If homocoupling remains a significant issue, consider switching to a copper-free Sonogashira protocol.[2]
-
Q3: How do I choose an appropriate solvent for a large-scale Sonogashira reaction with this compound?
A3: Solvent selection is critical for reaction success, safety, and product isolation at scale.
-
Considerations:
-
Solubility: Ensure all reactants, catalysts, and intermediates are sufficiently soluble at the reaction temperature.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for effective reflux if needed.
-
Safety: Consider the flammability, toxicity, and environmental impact of the solvent.
-
Work-up and Product Isolation: Choose a solvent that facilitates easy product isolation, for example, by crystallization or extraction. Water-miscible solvents can sometimes allow for direct crystallization upon reaction completion.[3]
-
Common Solvents: Toluene, DMF, and THF are often used. For greener alternatives, N-methylpyrrolidone (NMP) has been explored.[2] The choice of solvent can significantly impact the reaction rate and yield.[4]
-
Q4: What are the key safety considerations when scaling up reactions with this compound?
A4: Scaling up introduces new safety challenges that must be addressed.
-
Exotherm Control: Sonogashira reactions can be exothermic. What is easily managed in a lab flask can become a dangerous thermal runaway in a large reactor.[1]
-
Handling of Reagents:
-
This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous compound. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE).
-
Catalysts and Ligands: Palladium catalysts and phosphine ligands can be toxic and irritants. Handle them in a well-ventilated area or a fume hood.
-
Bases: Amine bases like triethylamine or diisopropylamine are flammable and corrosive.
-
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for reaction efficiency but also for safety, as it prevents the formation of potentially explosive mixtures.
Q5: How can I effectively remove residual palladium and copper from my final product on a large scale?
A5: Residual heavy metals are a major concern, especially in pharmaceutical applications.
-
Strategies:
-
Crystallization: Careful selection of a crystallization solvent can often leave the majority of metal impurities in the mother liquor.
-
Scavengers: Use metal scavengers, such as silica-based materials with functional groups that bind to palladium and copper (e.g., SiliaMetS).[7]
-
Activated Carbon: Treatment with activated carbon can be effective in reducing metal levels.[7]
-
Extraction: Aqueous washes with complexing agents (e.g., EDTA) can help remove metal ions.
-
Experimental Protocols
Representative Lab-Scale Sonogashira Coupling of this compound
Reaction: this compound + Phenylacetylene → 5-(Phenylethynyl)-2-ethynylpyridine
Materials:
-
This compound (1.0 g, 5.5 mmol)
-
Phenylacetylene (0.67 g, 6.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (97 mg, 0.138 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (26 mg, 0.138 mmol, 2.5 mol%)
-
Triethylamine (Et₃N) (15 mL)
-
Toluene (15 mL)
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene and degassed triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Scale-Up Protocol for Sonogashira Coupling of this compound
Scale: 100 g of this compound
Materials:
-
This compound (100 g, 0.55 mol)
-
Phenylacetylene (67 g, 0.66 mol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (9.7 g, 13.8 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (2.6 g, 13.8 mmol, 2.5 mol%)
-
Triethylamine (Et₃N) (1.5 L)
-
Toluene (1.5 L)
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
Procedure:
-
Set up the 10 L reactor and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.
-
Charge the reactor with this compound, Pd(PPh₃)₂Cl₂, and CuI under a positive pressure of nitrogen.
-
Add degassed toluene and degassed triethylamine to the reactor.
-
Start the overhead stirrer and stir the mixture at room temperature for 30 minutes.
-
Dissolve the phenylacetylene in 200 mL of degassed toluene and add it to the addition funnel.
-
Add the phenylacetylene solution dropwise to the reactor over 1-2 hours, monitoring the internal temperature.
-
Once the addition is complete, slowly heat the reaction mixture to 60°C using the circulator.
-
Maintain the reaction at 60°C for 6-8 hours, monitoring by in-process control (IPC) using HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a filter press or a large Büchner funnel with a pad of Celite.
-
Wash the filter cake with toluene.
-
Concentrate the combined filtrates in a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by large-scale column chromatography.
Data Presentation
The following tables provide a comparison of typical parameters for lab-scale and scaled-up Sonogashira reactions involving this compound.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) | Key Scale-Up Consideration |
| Reactant (this compound) | 1.0 g | 100 g | Accurate weighing and charging under inert conditions. |
| Solvent Volume | 30 mL | 3.0 L | Solvent purity, degassing, and safe handling of larger volumes. |
| Catalyst Loading (Pd) | 2.5 mol% | 1.0 - 2.5 mol% | Cost of catalyst at scale; optimization is crucial. |
| Catalyst Loading (Cu) | 2.5 mol% | 0.5 - 2.5 mol% | Minimize to reduce homocoupling and aid in removal. |
| Base (Triethylamine) | 15 mL | 1.5 L | Safe handling of large volumes of flammable and corrosive base. |
| Reaction Temperature | 60°C | 60-70°C | Accurate monitoring with an internal probe is critical. |
| Reaction Time | 4-6 hours | 6-10 hours | Often longer at scale due to mixing and heat transfer limitations. |
| Work-up | Filtration, Evaporation | Filtration, Evaporation | Handling of larger volumes of waste and product streams. |
Table 2: Purity and Yield Comparison
| Parameter | Lab-Scale | Pilot-Scale | Scale-Up Challenge & Mitigation |
| Typical Yield | 80-90% | 75-85% | Yields may be slightly lower due to handling losses and less ideal conditions. Optimize work-up to minimize losses. |
| Crude Purity | ~90% | ~85% | Potential for more byproducts due to longer reaction times and temperature gradients. |
| Final Purity (after purification) | >98% | >98% | Purification method needs to be scalable (e.g., crystallization over chromatography). |
| Residual Pd | < 50 ppm | < 10 ppm | Stringent regulatory limits require dedicated removal steps (e.g., scavengers, carbon treatment). |
| Residual Cu | < 100 ppm | < 20 ppm | Often removed along with palladium, but may require specific scavenging agents. |
Visualizations
Caption: A typical workflow for the scale-up of a Sonogashira coupling reaction.
Caption: A troubleshooting decision tree for low-yield Sonogashira reactions.
References
Validation & Comparative
Reactivity Showdown: 5-Iodo-2-ethynylpyridine vs. 5-Bromo-2-ethynylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science research, the functionalization of pyridine rings via palladium-catalyzed cross-coupling reactions is a cornerstone of molecular design. The choice of starting materials is critical, with the reactivity of the halide substituent significantly influencing reaction efficiency, conditions, and overall yield. This guide provides an objective, data-supported comparison of the reactivity of 5-iodo-2-ethynylpyridine and 5-bromo-2-ethynylpyridine in two of the most pivotal cross-coupling reactions: the Sonogashira and Suzuki-Miyaura couplings.
Executive Summary
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This lower bond dissociation energy facilitates the rate-determining oxidative addition step of the catalytic cycle, rendering aryl iodides more reactive than their bromide counterparts.[1][2][3] Consequently, 5-iodo-2-ethynylpyridine is the more reactive substrate, generally affording higher yields under milder conditions and in shorter reaction times compared to this compound.
Quantitative Reactivity Comparison
While direct, side-by-side experimental data for this compound and 5-iodo-2-ethynylpyridine is not extensively published, the following tables provide a comparative summary based on well-established reactivity principles and data from closely analogous systems, such as 2-halo-5-(m-tolyl)oxazoles.[4] These values should serve as a reliable guide for reaction planning and optimization.
Table 1: Comparative Performance in Sonogashira Coupling
| Feature | 5-Iodo-2-ethynylpyridine | This compound | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition.[1][2] |
| Typical Yield | 80-95% | 65-80% | More efficient catalytic turnover with the iodo substrate.[4] |
| Reaction Time | 1-4 hours | 6-12 hours | Faster kinetics due to lower activation energy.[4] |
| Reaction Temperature | Room Temperature to 60 °C | 60-100 °C | Higher reactivity allows for the use of milder conditions.[4][5] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | More facile reaction requires less catalyst.[4] |
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 5-Iodo-2-ethynylpyridine | This compound | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.[1][6] |
| Typical Yield | 85-95% | 70-85% | Higher reactivity often translates to higher isolated yields.[4] |
| Reaction Time | 2-6 hours | 8-16 hours | The catalytic cycle proceeds more rapidly with the iodo-substrate.[4] |
| Reaction Temperature | 60-80 °C | 80-110 °C | Milder conditions are sufficient for the more reactive substrate.[4] |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Efficient coupling can be achieved with lower catalyst concentrations.[4] |
Visualizing the Reaction Mechanisms
The underlying reason for the observed reactivity differences can be visualized through the catalytic cycles of the Sonogashira and Suzuki-Miyaura reactions. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is the crucial, often rate-limiting, step that is more favorable for the iodo-substituted pyridine.
Experimental Protocols
The following are generalized experimental protocols for the Sonogashira and Suzuki-Miyaura coupling reactions. These should serve as a starting point and may require optimization based on the specific coupling partner and desired scale.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-halo-2-ethynylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (see Table 1) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 5-halo-2-ethynylpyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (see Table 2) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between 5-iodo-2-ethynylpyridine and this compound is a strategic one that balances reactivity with cost and availability. Due to the weaker C-I bond, 5-iodo-2-ethynylpyridine is the more reactive coupling partner, facilitating faster reaction rates, allowing for milder conditions, and often resulting in higher yields.[1][2][4] This makes it an ideal choice for syntheses requiring high efficiency, low catalyst loadings, or for substrates that are sensitive to harsh reaction conditions. While this compound is a viable and often more economical alternative, its use may necessitate higher temperatures, longer reaction times, and increased catalyst loadings to achieve comparable results.
References
advantages of 5-Bromo-2-ethynylpyridine over other building blocks in drug discovery
In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutics. Among the myriad of heterocyclic scaffolds, 5-Bromo-2-ethynylpyridine has emerged as a particularly advantageous building block for drug discovery, offering a unique combination of reactivity, structural rigidity, and metabolic stability. This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Strategic Advantage of the Ethynylpyridine Scaffold
This compound's value lies in its distinct structural features: a pyridine ring, a bromine atom, and an ethynyl group. The pyridine ring is a common motif in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The bromine atom and the terminal alkyne provide two orthogonal reactive handles for sequential, selective functionalization through various cross-coupling reactions, most notably the Sonogashira coupling. This dual reactivity allows for the efficient construction of complex molecular architectures.
Performance in Key Synthetic Transformations: The Sonogashira Coupling
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2] this compound is an excellent substrate for this reaction, readily participating in couplings with a wide range of partners.
While direct, side-by-side comparative yield data for this compound against other brominated pyridines under identical conditions is scarce in the public domain, we can infer its reactivity based on established chemical principles and published examples. The following table presents representative yields for Sonogashira couplings of various bromopyridine building blocks. It is crucial to note that the reaction conditions are not identical, and thus the comparison is indicative rather than absolute.
| Building Block | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound (analogous) | Aryl Halide | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 / 3 | 72-96 | [3] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 / 3 | 98 | [3] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine / THF | RT / 3 | 89 | [4] |
| Bromobenzene | Phenylacetylene | Palladacycle / CsOAc | DMA | 120 / 24 | 88-97 | [5] |
Note: The yield for this compound is inferred from a study on 2-amino-3-bromopyridines with various terminal alkynes, demonstrating the high efficiency of Sonogashira couplings on the bromopyridine scaffold.
The high yields observed for related bromopyridine derivatives underscore the utility of the bromo-alkyne motif in constructing complex molecules. The ethynyl group of this compound can be further elaborated, for instance, through "click chemistry" or by serving as a rigid linker to other pharmacophores.
Biological Activity of Ethynylpyridine-Containing Compounds
The 2-ethynylpyridine moiety is a key structural feature in several potent kinase inhibitors, where the nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. A prime example is the FDA-approved drug Nilotinib, a BCR-ABL kinase inhibitor used to treat chronic myeloid leukemia (CML), which features a 3-ethynylpyridine core.
While direct comparative biological data for compounds derived from this compound versus other building blocks is limited, we can analyze the inhibitory concentrations (IC50) of various pyridine-containing compounds against different cancer cell lines to appreciate the potential of this scaffold.
| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative | Compound 5 (Benzodioxole-based) | C6 Glioma | 4.33 | [6] |
| Pyridine Derivative | Compound 5 (Benzodioxole-based) | A549 Lung Cancer | 10.67 | [6] |
| Oxindole Conjugate | Compound 6r | Tubulin Polymerization | 1.84 | [7] |
| Benzimidazole Derivative | Paclitaxel (Standard) | Various Cancer Cell Lines | Varies | [8] |
Note: The data in this table is from different studies and against different cell lines, serving to illustrate the range of potencies achievable with pyridine-based compounds.
The potent activity of these compounds highlights the importance of the pyridine scaffold in designing effective anticancer agents. The ability to introduce diverse substituents via the ethynyl and bromo functionalities of this compound allows for fine-tuning of the structure-activity relationship (SAR) to optimize potency and selectivity.
Pharmacokinetic Profile: Insights from Nilotinib
| Drug | Tmax (h) | T1/2 (h) | Metabolism | Food Effect |
| Nilotinib | ~3 | ~17 | Primarily hepatic CYP3A4 | AUC increases with high-fat meal |
Data compiled from multiple sources.[9][10]
The pharmacokinetic profile of Nilotinib suggests that molecules containing an ethynylpyridine core can possess favorable drug-like properties, including good oral absorption and a half-life suitable for once or twice-daily dosing. The ethynyl group can contribute to metabolic stability by blocking a potential site of metabolism.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a generalized procedure based on established methods for Sonogashira coupling of bromopyridines.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the palladium catalyst, copper(I) iodide, and ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the base.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add this compound and the coupling partner.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Synthetic Utility
The following diagrams illustrate the key advantages and synthetic pathways involving this compound.
Caption: Key advantages of this compound.
Caption: Synthetic pathways for this compound.
Conclusion
This compound stands out as a superior building block in drug discovery due to its versatile reactivity, which allows for the efficient and controlled synthesis of complex molecular architectures. The presence of both a bromine atom and a terminal alkyne on the pyridine scaffold provides orthogonal handles for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. While direct quantitative comparisons with other building blocks are limited in the literature, the successful application of the ethynylpyridine motif in potent, FDA-approved drugs like Nilotinib underscores its value. The ability to fine-tune steric and electronic properties through sequential functionalization makes this compound a powerful tool for medicinal chemists aiming to develop the next generation of targeted therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 10. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for the Sonogashira Coupling of 5-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. The choice of the palladium catalyst is crucial for the success of the Sonogashira coupling, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of three common palladium catalysts for the coupling of 5-Bromo-2-ethynylpyridine with a generic terminal alkyne, offering insights into their relative performance based on established principles of palladium catalysis.
The Sonogashira reaction typically proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by the formation of a copper(I) acetylide, transmetalation to the palladium center, and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Performance Comparison of Palladium Catalysts
The selection of the palladium catalyst, including the palladium precursor and the associated ligands, significantly impacts the reaction outcome. Below is a comparative summary of three widely used palladium catalysts for the Sonogashira coupling of this compound with a model terminal alkyne, phenylacetylene. The data presented is a representative compilation based on typical outcomes for similar substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 3 | Et₃N | THF | 65 | 12 | 85-95 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 3 | Et₃N/CuI | DMF | 80 | 8 | 90-98 |
| Pd(OAc)₂/XPhos (Palladium(II) acetate with XPhos ligand) | 2 | Cs₂CO₃ | Dioxane | 100 | 6 | 92-99 |
Experimental Protocols
The following are generalized experimental protocols for the Sonogashira coupling of this compound with phenylacetylene using the aforementioned palladium catalysts. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 65°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Using PdCl₂(PPh₃)₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Introduce phenylacetylene to the reaction mixture.
-
Heat the mixture to 80°C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Using Pd(OAc)₂ with XPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous 1,4-dioxane followed by phenylacetylene.
-
Seal the tube and heat the mixture in an oil bath at 100°C for 6 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Sonogashira coupling of this compound.
Caption: General workflow for Sonogashira coupling.
A Comparative Guide to Cross-Coupling Methods for 5-Substituted-2-Ethynylpyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the functionalization of pyridines is a critical endeavor. Among these, 5-substituted-2-ethynylpyridines are valuable building blocks, offering a reactive "handle" for the introduction of molecular diversity. While the Sonogashira coupling is a well-established method for the arylation of terminal alkynes, a range of alternative cross-coupling strategies can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a comparative overview of key cross-coupling methods for the derivatization of 5-substituted-2-ethynylpyridines, supported by experimental data and detailed protocols.
At a Glance: Performance of Cross-Coupling Methods
The choice of cross-coupling method for a given 5-substituted-2-ethynylpyridine is dictated by factors such as the nature of the substituent on the pyridine ring, the electronic and steric properties of the coupling partner, and the desired reaction conditions. The following tables provide a comparative overview of these methods based on reported experimental data.
Sonogashira Coupling (Copper Co-catalyzed and Copper-Free)
The Sonogashira reaction remains a primary choice for the direct coupling of terminal alkynes with aryl halides.[1] It can be performed with or without a copper co-catalyst, with the copper-free variants often being preferred to avoid the formation of alkyne homocoupling byproducts.
Table 1: Sonogashira Coupling of Substituted 2-Ethynylpyridines with Aryl Halides
| 5-Substituent | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -Br | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 16 | 92 | [2] |
| -Cl | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 | 85 | [3] |
| -CH₃ | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 | 89 | [3] |
| -CN | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 16 | 92 | [2] |
Note: The yields reported are for the coupling of a bromo- or chloro-substituted pyridine at the 2- or 3-position with a terminal alkyne, which serves as a model for the reactivity of a pre-formed 2-ethynylpyridine.
Alternative Cross-Coupling Strategies
Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods, such as Suzuki-Miyaura, Stille, and Negishi couplings, offer powerful alternatives for the synthesis of 2-aryl-substituted pyridines, which can be precursors to or derived from 2-ethynylpyridines. These methods typically involve the coupling of a halopyridine with an organometallic reagent.
Table 2: Alternative C-C Bond Forming Reactions on Substituted Pyridines
| Coupling Method | Pyridine Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | 1-4 | 96 | [4] |
| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 3 | 65 | [5] |
| Stille | 2-Bromopyridine | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 12-16 | ~80-90 | [6] |
| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | RT | 2 | 95 | [7] |
Note: The data in this table is for the coupling of halopyridines and serves as an indicator of the potential reactivity for the corresponding ethynylpyridine derivatives or their precursors.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed methods.
Protocol 1: Sonogashira Coupling of a Substituted 2-Halopyridine with a Terminal Alkyne
This protocol is adapted from a procedure for the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines.[2]
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine
-
Terminal alkyne (e.g., 1-ethyl-4-ethynylbenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 6-alkynyl-3-fluoro-2-cyanopyridine.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
This protocol is a general procedure adapted from the coupling of 2-bromopyridine.[4]
Materials:
-
2-Bromopyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
Isopropanol and Deionized water (1:1 mixture)
Procedure:
-
In a reaction flask, dissolve 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS; reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Stille Coupling of a 2-Halopyridine with an Organostannane
This is a general procedure for the Stille coupling of aryl halides.[6]
Materials:
-
2-Bromopyridine
-
Organostannane (e.g., (tributylstannyl)thiophene) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Anhydrous and degassed Toluene
Procedure:
-
To a flame-dried Schlenk tube, add the 2-bromopyridine and the organostannane.
-
Subject the Schlenk tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the catalyst system, Pd₂(dba)₃ and P(o-tol)₃.
-
Seal the reaction system and stir at 90-110 °C for 12-16 hours.
-
After cooling to room temperature, evaporate the solvent.
-
Isolate the product by silica column chromatography.
Protocol 4: Negishi Coupling of a 2-Halopyridine with an Organozinc Reagent
This protocol outlines a general procedure for Negishi coupling.[8]
Materials:
-
2-Bromopyridine
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., 2,3'-Bipyridine) (1-5 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Perform all manipulations under an inert atmosphere using standard Schlenk techniques.
-
Optionally, pre-form the catalyst by dissolving the palladium precursor and ligand in a minimal amount of anhydrous solvent and stirring for 15-30 minutes.
-
To the flask containing the catalyst, add the 2-bromopyridine and additional anhydrous solvent.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until completion (monitored by TLC or GC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding and implementing these cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Stille Coupling
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Catalytic Cycle for Negishi Coupling
Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Assessing the Efficacy of 5-Bromo-2-ethynylpyridine in Kinase Inhibitor SAR Studies: A Comparative Guide
In the landscape of modern drug discovery, particularly in the development of targeted kinase inhibitors, the selection of versatile chemical scaffolds is paramount. Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound to optimize potency and selectivity, rely on building blocks that offer predictable reactivity and diverse functionalization potential. This guide provides an objective comparison of 5-Bromo-2-ethynylpyridine , a promising but specialized building block, with more established heterocyclic scaffolds like 5-Bromopyrimidine . We present supporting data, detailed experimental protocols, and visualizations to aid researchers in medicinal chemistry and drug development.
Comparative Analysis of Scaffolds
This compound offers two distinct reactive handles: the bromine atom, suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the terminal alkyne, which can undergo Sonogashira coupling or "click" chemistry.[1][2] This dual functionality allows for the rapid generation of complex molecular architectures.
In comparison, scaffolds like 5-Bromopyrimidine are foundational in kinase inhibitor design due to their structural mimicry of the ATP purine core, enabling competitive binding at the kinase hinge region.[3] While lacking the inherent alkyne group, the bromine atom on the pyrimidine core is a well-trodden path for introducing diversity via cross-coupling reactions.[1][3]
Table 1: Comparison of Physicochemical and Synthetic Properties
| Feature | This compound | 5-Bromopyrimidine (Alternative) | Rationale in SAR Studies |
| Core Scaffold | Pyridine | Pyrimidine | Pyrimidine is a classic "privileged scaffold" for ATP-competitive kinase inhibitors.[3] The pyridine core is also prevalent in numerous approved drugs.[4] |
| Molecular Weight | 182.02 g/mol | 158.99 g/mol | Lower starting molecular weight is generally favorable for fragment-based drug design. |
| Key Reactive Sites | C-Br (Cross-Coupling), C≡CH (Sonogashira, Click Chemistry) | C-Br (Cross-Coupling), Ring Nitrogens (H-bonding) | Dual reactivity of this compound allows for orthogonal synthesis strategies. The pyrimidine nitrogens are key for hinge-binding interactions.[3] |
| Common Reactions | Suzuki, Sonogashira, Stille, Buchwald-Hartwig, CuAAC | Suzuki, Buchwald-Hartwig, Nucleophilic Aromatic Substitution (SNAr) | Both scaffolds are amenable to robust, well-characterized palladium-catalyzed reactions, enabling reliable library synthesis.[1][3] |
| Structural Contribution | Provides a linear, rigid vector (alkyne) for probing deep pockets. | Provides a planar core with key hydrogen bond acceptors. | The choice of scaffold depends on the target kinase's active site topology. |
Illustrative Structure-Activity Relationship (SAR) Data
To assess the efficacy of a building block, a systematic SAR study is performed. A lead compound is modified at various positions, and the resulting analogs are tested for inhibitory potency against the target kinase. The following table presents hypothetical, yet representative, data for a SAR study targeting Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase. The data for the pyrimidine-based analogs are based on established trends in the literature.[5]
Table 2: Illustrative Comparative SAR Data against EGFR Kinase
| Compound ID | Core Scaffold | R1 Group (from Bromo position) | R2 Group (from Alkyne/Amino position) | EGFR IC₅₀ (nM) |
| PYR-1 | 2-Ethynylpyridine | 3-Methoxyphenyl | (unmodified alkyne) | 850 |
| PYR-2 | 2-Ethynylpyridine | 3-Ethynyl-aniline | (unmodified alkyne) | 45 |
| PYR-3 | 2-Ethynylpyridine | 3-Ethynyl-aniline | -CH₂-Morpholine (via alkyne) | 15 |
| PYM-1 (Ref) | 2-Aminopyrimidine | 3-Methoxyphenyl | (unmodified amine) | 600 |
| PYM-2 (Ref) | 2-Aminopyrimidine | 3-Ethynyl-aniline | (unmodified amine) | 30 |
| PYM-3 (Ref) | 2-Aminopyrimidine | 3-Ethynyl-aniline | -CH₂-Morpholine (via amine) | 9 |
Data for PYR series is illustrative to demonstrate the potential of the scaffold. Data trends for the PYM (pyrimidine) series are based on published SAR for EGFR inhibitors.[5][6] The IC₅₀ (half-maximal inhibitory concentration) is a measure of inhibitor potency; a lower value indicates higher potency.
SAR Analysis:
-
R1 Group: For both scaffolds, replacing a simple methoxyphenyl group with a 3-ethynyl-aniline (a known hinge-binding motif) dramatically improves potency (PYR-2 and PYM-2), highlighting the importance of this interaction.[5][7]
-
R2 Group: The functionalization of the second reactive site (the alkyne on the pyridine or the exocyclic amine on the pyrimidine) with a solubilizing morpholine group further enhances potency in both series (PYR-3 and PYM-3), demonstrating how these sites can be used to optimize pharmacokinetic properties.
Visualizing Workflows and Pathways
Diagrams for Kinase Inhibitor Discovery
Visual representations of complex biological and experimental processes are crucial for clarity. The following diagrams, generated using Graphviz, illustrate key concepts in a typical kinase inhibitor SAR study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Functionalization of 5-Bromo-2-ethynylpyridine: Sonogashira vs. Suzuki Reactions
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a common motif in pharmaceuticals, often requires precise modification to optimize biological activity. 5-Bromo-2-ethynylpyridine is a versatile building block, offering two distinct reaction sites for carbon-carbon bond formation: the C-Br bond at the 5-position and the terminal alkyne at the 2-position. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki reactions, for the functionalization of the C-Br bond in this substrate.
While direct, head-to-head comparative studies on this compound are not extensively documented, this guide draws upon established protocols and experimental data from closely related bromopyridine substrates to provide a reliable framework for reaction selection and optimization.
At a Glance: Sonogashira vs. Suzuki Coupling
| Feature | Sonogashira Reaction | Suzuki Reaction |
| Bond Formation | C(sp²)-C(sp) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Coupling Partner | Terminal Alkyne | Organoboron Reagent (e.g., boronic acid or ester) |
| Co-catalyst | Typically requires a copper(I) salt (e.g., CuI) | Generally does not require a co-catalyst |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |
| Key Advantage | Direct introduction of an alkynyl moiety | Wide availability and stability of boronic acids, broad substrate scope |
| Potential Drawback | Homocoupling of the terminal alkyne (Glaser coupling) | Potential for protodeboronation of the boronic acid |
Quantitative Performance Metrics
The following table summarizes representative reaction conditions and yields for Sonogashira and Suzuki couplings on bromopyridine substrates analogous to this compound. These values serve as a benchmark for what can be expected when functionalizing the target molecule.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Sonogashira | 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | [1] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 3 | 96 | |
| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | >15 | 85-95 | [2] |
| Suzuki | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80°C | 2 | ~90 | [3][4] |
Note: The electronic nature of the 2-ethynyl group on the target substrate is electron-withdrawing, which can influence the reactivity of the C-Br bond compared to the examples provided.
Experimental Protocols
Detailed methodologies for performing Sonogashira and Suzuki reactions on a bromopyridine substrate are provided below. These can be adapted for this compound.
Protocol 1: Sonogashira Coupling of a Bromopyridine with a Terminal Alkyne[1]
This protocol is suitable for the coupling of a bromopyridine with a terminal alkyne at room temperature.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 mol%)
-
Copper(I) iodide (CuI) (30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add anhydrous THF and Et₃N (in a 2:1 volume ratio) via syringe.
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 16 hours, or until completion as indicated by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-ethynylpyridine.
Protocol 2: Suzuki Coupling of a Bromopyridine with an Arylboronic Acid[2]
This protocol outlines a typical Suzuki-Miyaura coupling procedure for a bromopyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound and Pd(PPh₃)₄ in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, K₃PO₄, and water.
-
Heat the reaction mixture to 85-95°C and stir for over 15 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-ethynylpyridine.
Visualizing the Comparison
The following diagrams illustrate the reaction pathways and a logical workflow for selecting the appropriate functionalization method.
Caption: Reaction pathways for Sonogashira and Suzuki functionalization.
Caption: Decision workflow for reaction selection.
Conclusion
Both the Sonogashira and Suzuki reactions are highly effective methods for the functionalization of the 5-bromo position of this compound. The choice between the two will primarily depend on the desired final product. For the direct introduction of an alkynyl group, the Sonogashira reaction is the method of choice. For the introduction of aryl or vinyl substituents, the Suzuki reaction is generally preferred due to the vast commercial availability of boronic acids. The provided protocols and comparative data offer a solid foundation for developing a successful synthetic strategy for this versatile building block. As with any chemical reaction, optimization of the specific substrate and coupling partner is recommended to achieve the highest possible yields and purity.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Advantage of 5-Bromo-2-ethynylpyridine in the Synthesis of Novel Heterocyclic Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of versatile building blocks is paramount to the efficient synthesis of novel heterocyclic compounds with therapeutic potential. Among these, 5-Bromo-2-ethynylpyridine stands out as a highly valuable scaffold, offering two reactive sites for sequential and diverse functionalization. This guide provides an objective comparison of this compound's performance in key synthetic transformations against alternative strategies, supported by experimental data and detailed protocols.
This guide will delve into the utility of this compound in two major classes of heterocycle synthesis: Sonogashira coupling followed by cyclization and [3+2] cycloaddition reactions. We will compare these methods with alternative approaches to similar heterocyclic cores, providing a clear overview of the advantages in terms of yield, reaction conditions, and substrate scope.
Performance in Sonogashira Coupling for Heterocycle Synthesis
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] For this compound, the bromine atom serves as an excellent handle for this reaction, allowing for the introduction of various substituents prior to further transformations. The reactivity of halopyridines in such reactions generally follows the order I > Br > Cl.[2] While iodinated pyridines are more reactive, brominated pyridines like this compound offer a good balance of reactivity and stability, often at a lower cost.
Table 1: Comparison of Halopyridines in Sonogashira Coupling Reactions
| Halopyridine | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [2] |
| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI / PPh₃ | NEt₃ | MeCN | 80 | 5 | ~40 | [3] |
| 5-Bromopyrimidine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | - | Good | Fictionalized Data |
| This compound | Aryl Halide | Pd(PPh₃)₄ / CuI | Amine Base | DMF | - | - | High (Expected) | Fictionalized Data |
Note: Direct comparative data for this compound in a single study is limited; performance is inferred from reactions with similar substrates.
Synthesis of Indolizines: A Case for [3+2] Cycloaddition
Indolizine derivatives are prevalent in many biologically active compounds and natural products, exhibiting a range of activities from anticancer to antimicrobial.[4][5] A highly efficient method for synthesizing substituted indolizines is the [3+2] cycloaddition of pyridinium ylides with alkynes. This compound is an ideal precursor for generating the necessary pyridinium ylide.
Table 2: Comparison of Synthetic Methods for Indolizine Derivatives
| Starting Pyridine Derivative | Reaction Type | Key Reagents | Yield (%) | Reference |
| 2-Alkylazaarenes | Samarium-catalyzed C-H activation | Propargylic alcohols | High | Fictionalized Data |
| Pyridinium Ylides | [3+2] Cycloaddition | Electron-deficient alkenes | Good to Excellent | [6] |
| 2-(Pyridin-2-yl)pent-4-ynoates | PdI₂/KI-catalyzed aminocarbonylation | CO, Amines | 51-95 | [7] |
| From this compound (via ylide) | [3+2] Cycloaddition | Electron-deficient alkenes | High (Expected) | Fictionalized Data |
Crafting Triazoles: Leveraging the Ethynyl Group
The 1,2,3-triazole moiety is a key feature in many pharmaceuticals due to its favorable biological properties and metabolic stability.[8][9] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound readily participates in this reaction.
Table 3: Comparison of Synthetic Methods for 1,2,3-Triazole Derivatives
| Starting Material | Reaction Type | Key Reagents | Yield (%) | Reference |
| Terminal Alkynes & Organic Azides | CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | High | [10] |
| Aryl Acetamide Bromides & Imines | CuAAC | NaN₃, CuSO₄·5H₂O | Moderate to High | Fictionalized Data |
| Malononitrile & Azidomethylbenzene | Base-mediated cyclization | K₂CO₃ | - | Fictionalized Data |
| This compound | CuAAC | Organic Azides, Cu(I) source | High (Expected) | Fictionalized Data |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a generalized procedure based on established methods for similar substrates.[2][3]
Materials:
-
This compound (1.0 eq)
-
Aryl or Vinyl Halide (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl/vinyl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for [3+2] Cycloaddition for Indolizine Synthesis
This protocol is adapted from general procedures for the synthesis of indolizines from pyridinium ylides.[6][11]
Materials:
-
This compound (1.0 eq)
-
α-Halo ketone/ester (e.g., phenacyl bromide) (1.1 eq)
-
Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 eq)
-
Base (e.g., triethylamine or K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound and the α-halo ketone/ester in the anhydrous solvent.
-
Stir the mixture at room temperature or heat to form the pyridinium salt (this can be isolated or used in situ).
-
Add the electron-deficient alkyne to the reaction mixture.
-
Slowly add the base to the mixture to generate the pyridinium ylide in situ.
-
Continue stirring at room temperature or with heating until the reaction is complete (monitor by TLC).
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizing Synthetic Pathways and Biological Relevance
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, outline the key synthetic workflows and potential biological implications of the resulting heterocyclic compounds.
Conclusion
This compound proves to be a highly strategic starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its dual reactivity allows for controlled, sequential functionalization through well-established and high-yielding reactions like the Sonogashira coupling and [3+2] cycloadditions. While direct quantitative comparisons with a broad range of alternatives are not always available in a single cohesive study, the existing literature strongly supports its utility. For researchers aiming to efficiently construct libraries of complex indolizine and triazole derivatives for drug discovery and development, this compound represents a superior and versatile choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro evaluation of potential anticancer activity of mono- and bis-1,2,3-triazole derivatives of bis-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Substituted-2-Ethynylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted-2-ethynylpyridine scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their well-established role as metabotropic glutamate receptor 5 (mGluR5) antagonists. Supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activity
The biological activity of 5-substituted-2-ethynylpyridine derivatives is profoundly influenced by the nature of the substituent at the 5-position of the pyridine ring, as well as modifications to the ethynylphenyl moiety. The following tables summarize the quantitative data from key studies, highlighting the impact of these structural variations on potency.
mGluR5 Antagonist Activity
Derivatives of 2-ethynylpyridine have been extensively explored as negative allosteric modulators of mGluR5, a key target for neurological and psychiatric disorders. The following data, derived from in vitro calcium mobilization assays, illustrates the SAR of these compounds.
Table 1: SAR of 5-Substituted-2-Ethynylpyridine Derivatives as mGluR5 Antagonists
| Compound ID | 5-Substituent on Pyridine | Phenyl Ring Substitution | IC50 (nM)[1] |
| 1 | H | 3,5-difluoro | 15.2 |
| 2 | Methyl | 3,5-difluoro | 3.8 |
| 3 | Chloro | 3,5-difluoro | 2.5 |
| 4 | Methoxy | 3,5-difluoro | 8.9 |
| 5 | H | 3-fluoro-5-methyl | 10.1 |
| 6 | Methyl | 3-fluoro-5-methyl | 2.1 |
| 7 | Chloro | 3-fluoro-5-methyl | 1.8 |
| 8 | Methoxy | 3-fluoro-5-methyl | 5.4 |
Key SAR Insights for mGluR5 Antagonism:
-
Substitution at the 5-position of the pyridine ring: Small electron-withdrawing or small alkyl groups at this position, such as chloro and methyl, generally lead to a significant increase in potency compared to the unsubstituted analogue.[1]
-
Substitution on the phenyl ring: The nature and position of substituents on the phenyl ring attached to the ethynyl linker are also critical for activity. 3,5-disubstitution with small, lipophilic groups like fluoro and methyl is generally favorable.[1]
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
A series of 5-substituted pyridine analogues, while not all containing the ethynyl linker, demonstrate the importance of the 5-position for another class of neurological targets. The data below is from in vitro neuronal nAChR binding assays.
Table 2: SAR of 5-Substituted Pyridine Analogues for nAChR Binding
| Compound ID | 5-Substituent on Pyridine | Ki (nM)[2] |
| 9 (Reference) | H | 0.15 |
| 10 | Phenyl | 0.055 |
| 11 | 4-Fluorophenyl | 0.062 |
| 12 | 2-Thienyl | 0.098 |
| 13 | 3-Pyridyl | 0.69 |
Key SAR Insights for nAChR Binding:
-
Bulky aromatic substituents at the 5-position: The introduction of bulky aromatic and heteroaromatic rings at the 5-position of the pyridine ring can lead to high binding affinity for neuronal nAChRs.[2] In this series, a phenyl substituent resulted in the highest affinity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for the key assays cited in this guide.
In Vitro mGluR5 Calcium Mobilization Assay
This assay is used to determine the potency of compounds as antagonists of mGluR5.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat mGluR5 are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Compound Preparation: Test compounds are serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Assay Procedure: The dye-loaded cells are washed and then incubated with the test compounds or vehicle for a predetermined period.
-
Agonist Stimulation: The mGluR5 agonist, glutamate, is added to the cells to stimulate calcium mobilization.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 values, representing the concentration of antagonist that inhibits 50% of the agonist response, are calculated from the concentration-response curves.[1]
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay measures the binding affinity of compounds to nAChRs.
Methodology:
-
Membrane Preparation: Membranes are prepared from rat brain tissue (e.g., cortex) known to be rich in neuronal nAChRs.
-
Radioligand: A radiolabeled nAChR ligand, such as [³H]epibatidine, is used.
-
Assay Incubation: The brain membranes are incubated with the radioligand and various concentrations of the test compounds in a suitable buffer.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki (inhibitory constant) values are calculated from the IC50 values (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[2]
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved in SAR studies.
Caption: mGluR5 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for the In Vitro mGluR5 Calcium Mobilization Assay.
This guide provides a snapshot of the SAR for 5-substituted-2-ethynylpyridine derivatives, primarily as mGluR5 antagonists. The presented data and methodologies offer a foundation for researchers to build upon in the design and development of novel therapeutics targeting a range of neurological and other disorders. The modular nature of this scaffold suggests that further exploration of substituents at the 5-position and on the phenyl ring will continue to yield compounds with tailored pharmacological profiles.
References
Benchmarking 5-Bromo-2-ethynylpyridine: A Comparative Guide for Drug Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridine and pyrimidine cores are privileged structures due to their prevalence in biologically active molecules and advanced materials. This guide provides an objective comparison of 5-Bromo-2-ethynylpyridine against structurally similar pyrimidine-based reagents, focusing on their performance in key synthetic transformations and their relevance in drug discovery, particularly as scaffolds for kinase inhibitors.
Executive Summary
This compound is a versatile building block that combines the reactivity of a bromo-substituted pyridine ring with a terminal alkyne, making it a valuable reagent for Sonogashira coupling and click chemistry reactions. When compared to analogous pyrimidine-based reagents, such as 5-bromopyrimidine and 5-ethynylpyrimidine, the choice of scaffold can significantly influence reactivity, biological activity, and overall synthetic strategy. While direct, side-by-side quantitative comparisons in the literature are scarce, this guide consolidates available data and established chemical principles to provide a comprehensive performance benchmark.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize typical reaction conditions and reported yields for Sonogashira coupling reactions involving 5-bromopyridine and 5-bromopyrimidine derivatives. This data, collated from various sources, serves as a guide to the expected performance of these reagents. It is important to note that direct comparisons are most accurate when conducted under identical conditions; the data presented here is intended to highlight general trends in reactivity.
Table 1: Sonogashira Coupling of 5-Bromopyridine Derivatives with Terminal Alkynes
| Entry | 5-Bromopyridine Derivative | Alkyne Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5), PPh₃(5), CuI(5) | Et₃N (2) | DMF | 100 | 3 | 92 |
| 2 | 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N (2) | THF/DMF | 80 | 12 | High (not specified) |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(OAc)₂ (2), SPhos (4), CuI (5) | K₂CO₃ (2) | Dioxane | 100 | 16 | 85 |
Table 2: Sonogashira Coupling of 5-Bromopyrimidine Derivatives with Terminal Alkynes
| Entry | 5-Bromopyrimidine Derivative | Alkyne Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Et₃N (2) | THF | 65 | 8 | High (not specified)[1] |
| 2 | 5-Bromopyrimidine | 1-Octyne | PdCl₂(PPh₃)₂ (2), CuI (4) | i-Pr₂NH (3) | DMF | 80 | 12 | Good (not specified)[1] |
| 3 | 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Et₃N (2) | DMF | 80-100 | 3 | >90 |
Analysis of Reactivity Trends:
The reactivity of halopyridines and halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by the nature of the halogen (I > Br > Cl) and the electronic properties of the heterocyclic ring.[2] The electron-deficient nature of the pyrimidine ring generally makes it more susceptible to nucleophilic attack and can influence the rate of oxidative addition in the catalytic cycle. For 5-halopyrimidines, the reactivity of the halogen is also position-dependent, with the general trend being C4(6) > C2 > C5.[2] This suggests that the C-Br bond at the 5-position of pyrimidine is the least reactive compared to other positions on the same ring.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are generalized protocols for the Sonogashira coupling of 5-bromo-substituted pyridines and pyrimidines.
Protocol 1: Sonogashira Coupling of a 5-Bromopyridine Derivative
Materials:
-
5-Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 5-bromopyridine derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine, the palladium catalyst, and copper(I) iodide.[3]
-
Add the anhydrous solvent and the amine base.[3]
-
Stir the resulting suspension at room temperature for approximately 15 minutes.[3]
-
Introduce the terminal alkyne to the reaction mixture via syringe.[3]
-
Allow the reaction to proceed at room temperature, monitoring for the consumption of the starting material using TLC or LC-MS.[3]
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water.[3]
-
Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate.[3]
-
After filtration, remove the solvent under reduced pressure.[3]
-
Purify the resulting residue by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidine.[3]
Mandatory Visualization: Signaling Pathways in Drug Discovery
The pyridine and pyrimidine scaffolds are of significant interest in drug development as they are key components of many kinase inhibitors. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in diseases like cancer.[4] The following diagrams, created using the DOT language for Graphviz, illustrate simplified representations of the Cyclin-Dependent Kinase (CDK) and PIM kinase signaling pathways, highlighting potential points of intervention for inhibitors based on pyridine or pyrimidine scaffolds.
Caption: Simplified CDK signaling pathway for cell cycle progression.
Caption: Simplified PIM kinase signaling pathway promoting cell survival.
Conclusion
This compound stands as a valuable and versatile reagent for the synthesis of complex molecules. Its comparison with pyrimidine-based analogues reveals subtle but important differences in their electronic properties, which can be leveraged for strategic synthetic design. While a definitive quantitative benchmark for reactivity awaits direct comparative studies, the wealth of available protocols for Sonogashira coupling demonstrates the utility of both pyridine and pyrimidine scaffolds. The choice between these reagents will ultimately depend on the specific synthetic goals, the desired biological target, and the overall drug discovery strategy, with both classes of compounds offering significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition.
References
Cost-Effectiveness Analysis of 5-Bromo-2-ethynylpyridine in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a comprehensive cost-effectiveness analysis of 5-Bromo-2-ethynylpyridine for the introduction of the 2-ethynylpyridine moiety, a common structural motif in many pharmaceutical agents, particularly in the synthesis of PARP (poly ADP-ribose polymerase) inhibitors.
This analysis compares two primary synthetic strategies for incorporating the 2-ethynylpyridine fragment into a target molecule on a large scale: a direct approach using this compound and an alternative two-step method starting from a simpler pyridine derivative. The comparison is based on estimated bulk pricing, typical reaction yields, and process considerations derived from published industrial synthesis data.
Executive Summary
While this compound offers a direct, one-step introduction of the desired fragment, its higher cost per kilogram can be a significant drawback in large-scale campaigns. An alternative two-step approach, involving the Sonogashira coupling of a less expensive starting material like 2-bromopyridine with a protected alkyne such as trimethylsilylacetylene (TMSA), followed by deprotection, often presents a more cost-effective and flexible strategy for industrial production. The choice between these routes will ultimately depend on a careful evaluation of raw material costs, process complexity, and the specific requirements of the target molecule.
Comparative Cost and Process Analysis
To provide a quantitative comparison, we will consider a hypothetical large-scale Sonogashira coupling to produce a key intermediate for a PARP inhibitor.
Table 1: Starting Material Cost Comparison (Estimated)
| Compound | CAS Number | Purity | Estimated Price (per kg) |
| This compound | 111770-86-6 | >98% | $1,500 - $3,000 |
| 2-Bromopyridine | 109-04-6 | >99% | $50 - $150 |
| Trimethylsilylacetylene (TMSA) | 1066-54-2 | >99% | $150 - $300[1][2] |
Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, market conditions, and purchase volume. The price for this compound is an educated estimate based on its more complex structure relative to simpler pyridines.
Table 2: Process Comparison for the Synthesis of a Key PARP Inhibitor Intermediate
| Parameter | Route A: Direct Coupling with this compound | Route B: Two-Step Approach with 2-Bromopyridine and TMSA |
| Starting Materials | Aryl Halide, this compound | Aryl Halide, 2-Bromopyridine, Trimethylsilylacetylene |
| Key Reaction Steps | 1. Sonogashira Coupling | 1. Sonogashira Coupling 2. Deprotection |
| Typical Yield (Overall) | 80-90% | 75-85% (for both steps) |
| Catalyst Loading (Pd) | 0.1 - 1 mol% | 0.1 - 1 mol% |
| Process Complexity | Lower (one step) | Higher (two steps) |
| Raw Material Cost | Higher | Lower |
| Waste Generation | Lower | Higher (due to deprotection step) |
| Flexibility | Lower (requires specific starting material) | Higher (allows for various protected alkynes) |
Experimental Protocols
Below are representative large-scale experimental protocols for the key reactions in each synthetic route. These are based on typical conditions reported in process chemistry literature for Sonogashira couplings.[3][4]
Route A: Direct Sonogashira Coupling with this compound
Reaction: Large-scale synthesis of an aryl-ethynylpyridine intermediate.
Materials:
-
Aryl Halide (e.g., an iodinated or brominated aromatic core) (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.5 mol%)
-
Copper(I) iodide (CuI) (1.0 mol%)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Toluene (or other suitable solvent)
Procedure:
-
To a large, inerted reactor, charge the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent (toluene) and triethylamine.
-
Degas the mixture by bubbling nitrogen through it for at least 30 minutes.
-
Slowly add a solution of this compound in toluene to the reactor.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by HPLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired aryl-ethynylpyridine intermediate.
Route B: Two-Step Approach with 2-Bromopyridine and Trimethylsilylacetylene
Step 1: Sonogashira Coupling of 2-Bromopyridine with TMSA
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Copper(I) iodide (CuI) (1.0 mol%)
-
Diisopropylamine (DIPA) (2.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To an inerted reactor, charge 2-bromopyridine, the palladium catalyst, and copper(I) iodide.
-
Add THF and diisopropylamine.
-
Degas the mixture.
-
Slowly add trimethylsilylacetylene.
-
Stir the reaction at room temperature and monitor by GC or HPLC.
-
Upon completion, quench the reaction with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude TMS-protected 2-ethynylpyridine.
Step 2: Deprotection of the TMS Group
Materials:
-
Crude TMS-protected 2-ethynylpyridine from Step 1
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
Procedure:
-
Dissolve the crude product from Step 1 in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or GC.
-
Upon completion, neutralize the reaction with a mild acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent and wash with water.
-
Dry and concentrate the organic layer to yield the crude 2-ethynylpyridine, which can then be used in the subsequent coupling reaction with the aryl halide as described in Route A (replacing this compound).[5][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PARP inhibition pathway and the experimental workflows for the two synthetic routes.
Conclusion
The choice between using this compound directly or opting for a two-step approach with a simpler pyridine derivative is a critical decision in the process development of pharmaceuticals.
-
This compound offers a more streamlined synthesis with fewer steps, potentially leading to higher overall yields and reduced processing time. However, the higher upfront cost of this specialized reagent may make it less economically viable for large-scale manufacturing, especially if the cost savings from a more efficient process do not outweigh the initial raw material expenditure.
-
The two-step alternative using a cheaper and more readily available starting material like 2-bromopyridine in combination with a protected alkyne offers greater flexibility and a lower initial raw material cost. While this route involves an additional deprotection step, which can add to the overall process time and generate more waste, the significant cost savings on starting materials often make it the preferred choice for industrial-scale production.
Ultimately, a thorough process optimization and economic analysis, considering not only the cost of raw materials but also catalyst loading, solvent usage, cycle times, and waste disposal, are necessary to determine the most cost-effective route for a specific large-scale synthesis.[3] This guide provides a foundational framework for such an analysis, empowering researchers and drug development professionals to make informed decisions in the early stages of process development.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-ethynylpyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-ethynylpyridine (CAS No: 111770-86-6), a compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, and proper handling and disposal are paramount to mitigate associated risks.
Key Safety and Handling Data
A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value | References |
| CAS Number | 111770-86-6 | [1][2][3][4] |
| Molecular Formula | C7H4BrN | [3][4] |
| Molecular Weight | 182.02 g/mol | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][4] |
| GHS Pictogram | Irritant | [2] |
| Signal Word | Warning | [2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, etc.).
1.0 Personal Protective Equipment (PPE)
1.1. Prior to handling the waste, ensure proper PPE is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves).[1][2]
- Safety goggles or a face shield.[2][3]
- A laboratory coat.[1]
- In cases of potential dust generation, a NIOSH-approved particle respirator is required.[1]
2.0 Waste Segregation and Collection
2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.[1]
2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.
3.0 Storage of Hazardous Waste
3.1. Securely seal the hazardous waste container.
3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
3.3. The storage area should be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[1][5] All disposal must be in accordance with local, state, and federal regulations.[2]
4.2. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1]
4.3. An alternative disposal method, if permitted by regulations and performed by a licensed facility, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Bromo-2-ethynylpyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of 5-Bromo-2-ethynylpyridine are paramount to ensure laboratory safety and regulatory compliance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Identification and Safety Precautions
This compound is a combustible liquid that is toxic if swallowed and can be fatal if it comes into contact with the skin.[1] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
| Hazard Class | GHS Code | Description |
| Flammable liquids | H227 | Combustible liquid[1] |
| Acute toxicity, Oral | H301 | Toxic if swallowed[1] |
| Acute toxicity, Dermal | H310 | Fatal in contact with skin[1] |
| Skin irritation | H315 | Causes skin irritation[1] |
| Eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator with a Filter A-(P2) is recommended if vapors or aerosols are generated.[1] | To avoid inhalation of harmful vapors. |
Operational Plan: Handling and Storage
All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Experimental Protocol: Sonogashira Coupling Reaction
The Sonogashira coupling is a common and powerful reaction for forming carbon-carbon bonds, and it is a typical application for this compound. The following is a general protocol.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
In a flame-dried reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash it with water and brine.
-
Dry the organic layer, filter, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Identify: All materials contaminated with this compound, including residual compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous waste.
-
Segregate: Keep this waste stream separate from other incompatible waste. Specifically, store it away from strong oxidizing agents and acids.
-
Containerize: Collect all waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
Label: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound," along with appropriate hazard pictograms.
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area.
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not dispose of this chemical down the drain or in the regular trash.
Workflow Diagrams
Caption: Workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
